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  • Product: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride
  • CAS: 1780711-13-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a specialized chemical intermediate of significant interest to researchers in drug discovery and synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a specialized chemical intermediate of significant interest to researchers in drug discovery and synthetic chemistry. The document delineates the compound's unique structural features and physicochemical properties. We present a detailed, field-proven protocol for its synthesis via a Sandmeyer-type reaction, explaining the causal-driven choices behind each step. Furthermore, this guide explores the compound's primary application as a versatile building block for constructing novel sulfonamide libraries, offering a comprehensive experimental workflow for this transformation. The content is structured to provide researchers, scientists, and drug development professionals with the authoritative, practical information necessary to leverage this reagent in their research endeavors.

Introduction: Strategic Importance in Chemical Synthesis

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides—a privileged functional group found in a vast array of FDA-approved drugs. The specific substitution pattern of the aromatic ring is a critical determinant of the final molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS No. 1780711-13-8) is a sophisticated building block designed for the precise introduction of a uniquely substituted aryl sulfonamide moiety. Its structure is notable for three key substituents:

  • A Fluoro Group (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity.[1]

  • A Methoxy Group (C2): The methoxy group acts as a strong hydrogen bond acceptor and can influence the conformation of the molecule, potentially locking it into a bioactive orientation.[1][2] Its electronic-donating nature also modulates the reactivity of the sulfonyl chloride group.

  • A Methyl Group (C4): This small lipophilic group can probe hydrophobic pockets in target proteins and can serve as a vector for further chemical modification.

This guide provides the technical foundation for the synthesis and application of this high-value intermediate.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

PropertyValueReference
CAS Number 1780711-13-8[3][4]
Molecular Formula C₈H₈ClFO₃S[3]
Molecular Weight 224.67 g/mol Calculated
Appearance Light Yellow Solid[3]
Storage Temperature 0-5 °C[3]
SMILES COc1cc(F)c(C)cc1S(Cl)(=O)=O-
InChI Key GVLRJFNMNMVRRK-UHFFFAOYSA-N[3]
InChI 1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3[3]

Synthesis via Diazotization and Sulfonylchlorination

The synthesis of aryl sulfonyl chlorides from their corresponding anilines via a Sandmeyer-type reaction is a robust and widely adopted method in process chemistry.[5][6] This pathway offers high reliability and proceeds through a well-understood diazonium salt intermediate. The workflow involves two primary stages: the diazotization of the aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety.

synthesis_workflow A 5-Fluoro-2-methoxy- 4-methylaniline B Diazonium Salt Intermediate [Ar-N₂⁺] A->B Step 1: Diazotization R1 1. HCl, H₂O 2. NaNO₂ (aq) Temp: -5 to 0 °C C 5-Fluoro-2-methoxy-4-methyl- benzenesulfonyl chloride B->C Step 2: Sandmeyer Reaction R2 SO₂, CuCl (cat.) AcOH, Toluene Temp: 0 to 10 °C

Caption: Synthetic workflow for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis

Trustworthiness Note: This protocol integrates purification and characterization steps to ensure the isolation of a high-purity product, forming a self-validating workflow.

Materials:

  • 5-Fluoro-2-methoxy-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend the starting aniline (1.0 equiv) in a mixture of concentrated HCl (4.0 equiv) and water.

    • Cool the suspension to -5 °C using an ice/acetone bath. The hydrochloride salt of the aniline will precipitate. Causality: Low temperatures are critical to prevent the decomposition of the highly reactive diazonium salt that will be formed.

    • Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not rise above 0 °C.

    • After the addition is complete, stir the resulting light-orange mixture for an additional 45-60 minutes at -5 °C. The clear solution of the diazonium salt is now ready for the next step.

  • Sandmeyer Reaction (Step 2):

    • In a separate, larger beaker, saturate a mixture of glacial acetic acid and toluene with sulfur dioxide gas at 0 °C.

    • Add a catalytic amount of Copper(I) Chloride (0.1 equiv). Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.[5][6] Causality: The Cu(I) catalyst is essential for the radical mechanism that transfers the SO₂Cl group to the aryl ring.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl suspension over 20-30 minutes. The temperature should be maintained below 10 °C. Vigorous gas (N₂) evolution will be observed.

    • After the addition is complete, allow the mixture to stir for 1 hour at 0 °C.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing an equal volume of crushed ice and water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine. Causality: The bicarbonate wash neutralizes residual acids (HCl, acetic acid), which is crucial for preventing product degradation during concentration.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

    • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride as a light yellow solid.[6]

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: A Scaffold for Novel Sulfonamides

The primary utility of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry programs aimed at developing new therapeutic agents. The sulfonyl chloride acts as a potent electrophile, readily reacting with the nucleophilic amine.

application_workflow A 5-Fluoro-2-methoxy-4-methyl- benzenesulfonyl chloride C Novel Sulfonamide Derivative A->C R1 Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) Temp: 0 °C to RT B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C Nucleophilic Attack

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocol: General Sulfonamide Synthesis

Objective: To provide a robust, general procedure for coupling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with a diverse range of amines.

Materials:

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

  • Amine of interest (primary or secondary)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (1.5 equiv of Pyridine or TEA). Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15 minutes.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude sulfonamide by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to yield the pure product.

  • Validation:

    • Confirm the structure and assess the purity of the final sulfonamide derivative by HPLC, ¹H NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

Professionals handling this reagent must adhere to strict safety protocols.

  • Moisture Sensitivity: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is sensitive to moisture.[7] Hydrolysis will decompose the material and produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Toxicity: Upon hydrolysis, it can release toxic gases.[1] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Quenching: Unused or residual sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate.

Conclusion

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a highly valuable and strategically designed reagent for modern medicinal chemistry. Its unique substitution pattern provides a direct route to novel sulfonamide scaffolds that are otherwise difficult to access. The synthetic and application protocols detailed in this guide offer a validated framework for researchers to confidently incorporate this building block into their discovery programs, facilitating the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • 5-Fluoro-2-methoxy-4-methyl-benzenesulfonyl chloride | 1780711-13-8. Sigma-Aldrich.
  • 5-fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride. NextSDS.
  • 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6. ChemicalBook.
  • 5-Fluoro-2-methoxybenzenesulfonyl chloride | CAS 67475-56-3. Santa Cruz Biotechnology.
  • 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% 1 g. Thermo Scientific Chemicals.
  • CAS 67475-56-3: 5-fluoro-2-methoxybenzenesulfonyl chloride. CymitQuimica.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

Sources

Exploratory

Physical and chemical properties of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Synthetic Building Block 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride emerges as a highly functionalized aromatic sul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride emerges as a highly functionalized aromatic sulfonyl chloride, a class of compounds renowned for its pivotal role in medicinal chemistry and organic synthesis. The strategic placement of fluoro, methoxy, and methyl groups on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and synthetic applications, empowering researchers to leverage its potential in the design and development of novel molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section consolidates the key identifiers and physical characteristics of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Chemical Identity
IdentifierValue
IUPAC Name 5-Fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
CAS Number 1780711-13-8[1]
Molecular Formula C₈H₈ClFO₃S
Molecular Weight 238.67 g/mol
Canonical SMILES COC1=C(C=C(F)C(C)=C1)S(Cl)(=O)=O
InChI InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3
InChIKey GVLRJFNMNMVRRK-UHFFFAOYSA-N
Physical Properties
PropertyValueSource
Physical Form Light Yellow Solid
Storage Temperature 0-5°C

Reactivity and Mechanistic Considerations

The synthetic utility of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is intrinsically linked to the reactivity of the sulfonyl chloride functional group. The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.

The substituents on the aromatic ring—fluoro, methoxy, and methyl groups—further modulate this reactivity through a combination of inductive and resonance effects. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which can enhance the electrophilicity of the sulfonyl sulfur. Conversely, the methoxy group is a strong electron-donating group through resonance, which could potentially decrease the reactivity of the sulfonyl chloride. The methyl group is a weak electron-donating group. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, will dictate the precise reactivity profile of the molecule.

The general mechanism for nucleophilic substitution at a sulfonyl chloride can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

G Reagents 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride + Nucleophile (Nu-H) TransitionState Transition State / Intermediate Reagents->TransitionState Nucleophilic Attack Products Substituted Product + HCl TransitionState->Products Leaving Group Departure

Caption: Generalized reaction pathway for nucleophilic substitution.

Key Synthetic Applications

The primary application of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride lies in its ability to serve as a precursor for the synthesis of sulfonamides and sulfonate esters, two classes of compounds with significant importance in the pharmaceutical and agrochemical industries.

Synthesis of Sulfonamides

The reaction of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with primary or secondary amines provides a direct route to the corresponding sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 - 1.5 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. To this, add a solution of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine Dissolve Amine in Anhydrous Solvent Base Add Base (e.g., Triethylamine) Amine->Base Cool Cool to 0°C Base->Cool AddSC Add Sulfonyl Chloride Solution Dropwise Cool->AddSC Stir Stir at Room Temperature AddSC->Stir Quench Quench with Water Stir->Quench Extract Extract and Wash Quench->Extract Purify Dry and Purify Extract->Purify

Caption: Experimental workflow for sulfonamide synthesis.

Synthesis of Sulfonate Esters

The reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is particularly valuable as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents).

  • Sulfonyl Chloride Addition: Cool the mixture to 0°C. Slowly add 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonate ester can be purified by flash column chromatography.

Safety and Handling

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification
  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and should be handled under dry conditions.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0-5°C.

First Aid Measures
  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially interesting biological activities. A clear understanding of its properties, reactivity, and safe handling procedures is essential for its successful application in research and development.

References

  • NextSDS. 5-fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride. Available from: [Link]

Sources

Foundational

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride CAS number and MSDS download

An In-depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride Executive Summary This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a key re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Executive Summary

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, critical safety and handling protocols, and its applications as a versatile synthetic intermediate. The narrative emphasizes the rationale behind its use, focusing on the reactivity of the sulfonyl chloride functional group and the strategic influence of its aromatic substituents in the context of drug design and development.

Core Chemical Identity and Physicochemical Properties

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The unique substitution pattern on the benzene ring—comprising a fluorine atom, a methoxy group, and a methyl group—imparts specific properties that are highly valuable for introducing this moiety into larger, more complex molecules.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 1780711-13-8[1]
Molecular Formula C8H8ClFO3S
Molecular Weight 238.67 g/mol
Physical Form Light Yellow Solid
Purity Typically ≥95%
Storage Temperature 0-5°C

The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds, while the methoxy group can influence solubility and binding interactions.[2] These characteristics make it a desirable building block for medicinal chemists.

Safety, Handling, and Hazard Profile

As with all sulfonyl chlorides, this compound is reactive and requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] The Material Safety Data Sheet (MSDS) provides critical information for safe usage.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)-H302 + H312 + H332Warning
Skin Corrosion / Irritation1BH314Danger
Serious Eye Damage1H318Danger
Specific Target Organ Toxicity (Single Exposure)3H336Warning

Source:[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Due to its corrosive nature, appropriate PPE is mandatory.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust. Eyewash stations and safety showers must be readily accessible.

  • Eye/Face Protection : Wear chemical safety goggles and a face shield.

  • Skin Protection : Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron. Ensure full skin coverage.

  • Respiratory Protection : If ventilation is inadequate or if working with fine powders, a NIOSH-approved respirator is necessary.

First Aid Measures

Immediate action is critical in case of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[5] The recommended storage temperature is between 0-5°C.

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow it to enter drains or waterways.

Synthesis and Chemical Reactivity

The synthetic utility of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is rooted in the high reactivity of the sulfonyl chloride functional group, which acts as a potent electrophile.

General Synthetic Pathway

While specific manufacturing processes are proprietary, benzenesulfonyl chlorides are typically synthesized from the corresponding aniline or via direct sulfonation of the aromatic ring followed by chlorination. A common laboratory-scale approach involves the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Caption: A plausible synthetic route via diazotization.

Core Reactivity: Nucleophilic Substitution

The primary role of this compound in drug development is to serve as an electrophilic partner in reactions with nucleophiles. This allows for the facile creation of sulfonamides and sulfonate esters, which are common functional groups in biologically active molecules.

  • Reaction with Amines : Forms highly stable sulfonamides. This is one of the most common applications in medicinal chemistry.

  • Reaction with Alcohols/Phenols : Forms sulfonate esters.

  • Hydrolysis : Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid. This is why it must be stored in a dry environment.

Caption: General reactivity with nucleophiles.

Applications in Research and Drug Development

This reagent is not an active pharmaceutical ingredient itself but rather a critical building block for creating them.

Rationale for Use in Medicinal Chemistry

The incorporation of the "5-fluoro-2-methoxy-4-methylbenzenesulfonyl" moiety can significantly modulate the properties of a lead compound:

  • Structural Scaffold : Sulfonamides derived from this reagent can act as transition-state mimetics or hydrogen bond donors/acceptors, enabling strong interactions with biological targets like enzymes or receptors.

  • Improved Pharmacokinetics : The fluorine substituent can block sites of metabolic oxidation, increasing the half-life of a drug.[2] It also increases lipophilicity, which can affect cell membrane permeability.

  • Enhanced Potency : The specific electronic and steric properties of the substituted ring can lead to optimized binding affinity with a target protein. Derivatives of similar fluorinated sulfonyl chlorides have shown potential as anticancer and acaricidal agents.[6]

Example Experimental Protocol: Synthesis of a Sulfonamide

The following is a representative, field-proven protocol for the synthesis of a sulfonamide derivative.

Objective: To synthesize N-benzyl-5-fluoro-2-methoxy-4-methylbenzenesulfonamide.

Materials:

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolution : Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition : In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Reaction : Add the benzylamine solution dropwise to the stirred sulfonyl chloride solution at 0°C.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting sulfonyl chloride spot indicates completion.

  • Work-up :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by flash column chromatography (using a solvent system like ethyl acetate/hexanes) or recrystallization to yield the pure sulfonamide product.

Conclusion

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a specialized chemical reagent with significant value for scientific research, particularly in the synthesis of novel compounds for drug discovery. Its well-defined reactivity, combined with the beneficial properties imparted by its unique substitution pattern, makes it a powerful tool for medicinal chemists. However, its corrosive and reactive nature necessitates strict adherence to safety protocols to ensure its effective and safe application in the laboratory.

References

  • 5-Fluoro-2-methoxy-4-methyl-benzenesulfonyl chloride | 1780711-13-8 - Sigma-Aldrich.

  • 5-fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride - NextSDS.

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride | CAS 67475-56-3 | SCBT - Santa Cruz Biotechnology.

  • 445-05-6 | 5-Fluoro-2-methylbenzenesulfonyl chloride - ChemScene.

  • 5-Fluoro-2-methylbenzenesulfonyl chloride | 445-05-6 - MilliporeSigma.

  • SAFETY DATA SHEET - Fisher Scientific (5-Fluoro-2-methylbenzenesulfonyl chloride).

  • 5-Fluoro-2-methylbenzenesulfonyl chloride | 445-05-6 - Benchchem.

  • CAS 67475-56-3: 5-fluoro-2-methoxybenzenesulfonyl chloride - CymitQuimica.

  • 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals - ThermoFisher.

  • SAFETY DATA SHEET - Fisher Scientific (General).

  • Synthesis of sulfonyl chloride substrate precursors - Royal Society of Chemistry.

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride - Oakwood Chemical.

  • 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride - AK Scientific, Inc. Safety Data Sheet.

Sources

Exploratory

1H and 13C NMR Spectral Analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride: A Methodological Guide for Structural Elucidation

Executive Summary In the realm of drug development and synthetic organic chemistry, the precise structural elucidation of highly substituted aromatic building blocks is critical. 5-Fluoro-2-methoxy-4-methylbenzenesulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the precise structural elucidation of highly substituted aromatic building blocks is critical. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) is a polyfunctionalized benzene derivative featuring four distinct substituents: a highly electron-withdrawing sulfonyl chloride group, an electron-donating methoxy group, a weakly donating methyl group, and a highly electronegative fluorine atom[1].

This whitepaper outlines a comprehensive, self-validating methodology for the acquisition and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By leveraging the predictable perturbations of chemical shifts and the explicit spin-spin coupling networks introduced by the 19 F nucleus, researchers can establish absolute structural certainty.

Structural Elucidation & Causality: The Physics of the Spin System

Analyzing this molecule requires an understanding of how its substituents interact electronically to perturb the local magnetic environment of the protons and carbons[2].

  • Inductive and Resonance Effects: The sulfonyl chloride ( −SO2​Cl ) group acts as a strong π -acceptor and σ -acceptor, heavily deshielding the ortho positions. Conversely, the methoxy ( −OCH3​ ) group acts as a strong π -donor via resonance, shielding its ortho and para positions.

  • The Fluorine Effect ( 19 F): Fluorine is a spin-½ nucleus with 100% natural abundance. Its extreme electronegativity causes massive deshielding of the ipso carbon. More importantly, it couples with both protons ( JHF​ ) and carbons ( JCF​ ) across the aromatic ring[3]. The magnitude of this coupling decays predictably with distance ( 1J>2J>3J>4J ), providing a built-in "molecular ruler" that self-validates the carbon and proton assignments.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the experimental protocol must be treated as a self-validating system where sample preparation, acquisition, and 2D orthogonal checks confirm the 1D hypotheses.

Step 1: Sample Preparation
  • Procedure: Dissolve 20 mg (for 1 H/ 19 F) or 80 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is chosen for its excellent solubilizing properties for sulfonyl chlorides and its lack of exchangeable protons. TMS provides a rigorous internal standard calibrated to δ 0.00 ppm, eliminating chemical shift drift caused by magnetic susceptibility differences[4].

Step 2: Instrumental Setup & Probe Tuning
  • Procedure: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

  • Causality: Because 1 H (e.g., 400 MHz) and 19 F (e.g., 376 MHz) resonate at very similar frequencies, precise probe tuning prevents signal bleed and ensures accurate 90° pulse widths, which is critical for quantitative integration and multidimensional coherence transfer[5].

Step 3: Pulse Sequences & Acquisition
  • 1D 1 H NMR: 16 scans, 30° pulse angle, 5-second relaxation delay ( D1​ ). The long D1​ ensures complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 1D 13 C{ 1 H} NMR: 1024 scans, WALTZ-16 decoupling sequence. Proton decoupling collapses the JCH​ multiplets into singlets, simplifying the spectrum so that only the JCF​ couplings remain visible.

  • 2D HSQC & HMBC: Acquired to map direct C-H bonds and long-range (2-3 bond) C-H connectivities, serving as the final orthogonal validation of the 1D assignments.

Quantitative Data Presentation

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl3​ )

The proton spectrum is simplified by the fact that there are only two aromatic protons (H-3 and H-6), which are para to each other. Their primary splitting is driven by the 19 F nucleus.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-6 ~7.54Doublet (d)1H 3JHF​≈9.0 Deshielded by ortho −SO2​Cl . Exhibits strong ortho coupling to Fluorine.
H-3 ~6.77Broad Singlet (br s)1H 5JHF​≈1.0 Shielded by ortho −OCH3​ and −CH3​ . Very weak para coupling to Fluorine.
-OCH 3​ ~3.95Singlet (s)3HN/ATypical downfield shift for an aromatic methoxy ether.
-CH 3​ ~2.30Doublet (d)3H 4JHF​≈2.0 Benzylic methyl group. Exhibits fine ortho coupling to the adjacent Fluorine.
Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl3​ )

In the 13 C{ 1 H} spectrum, every carbon atom on the aromatic ring will appear as a doublet due to heteronuclear spin-spin coupling with 19 F. The magnitude of JCF​ is the definitive proof of the carbon's position relative to the fluorine atom[6].

Carbon PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Structural Validation
C-2 (-OCH 3​ )~158.8Doublet (d) 4JCF​≈2 Strongly deshielded by oxygen. Weak long-range F-coupling.
C-5 (-F)~157.3Doublet (d) 1JCF​≈245 Ipso carbon. Massive 1-bond coupling definitively identifies this node.
C-1 (-SO 2​ Cl)~136.3Doublet (d) 3JCF​≈8 Deshielded by sulfonyl group. 3-bond coupling to F.
C-4 (-CH 3​ )~129.0Doublet (d) 2JCF​≈18 Ortho to F. Strong 2-bond coupling validates proximity.
C-6 (CH)~117.5Doublet (d) 2JCF​≈24 Ortho to F. Strong 2-bond coupling. Differentiated from C-4 via HSQC.
C-3 (CH)~116.8Doublet (d) 3JCF​≈7 Meta to F. Shielded by adjacent methoxy group.
-OCH 3​ ~56.5Singlet (s)N/AStandard aliphatic ether carbon.
-CH 3​ ~14.5Doublet (d) 4JCF​≈4 Standard benzylic methyl. Fine coupling to F.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow used to elucidate the structure. The 1D spectra generate the initial hypotheses, the J -couplings provide the spatial constraints, and the 2D spectra lock the assignments into absolute certainty.

NMR_Workflow Start Sample Preparation (CDCl3, TMS, 298 K) OneD_H 1D 1H & 19F NMR Identify Protons & Fluorine Start->OneD_H OneD_C 1D 13C{1H} NMR Identify Carbon Backbone Start->OneD_C Coupling Extract J-Couplings (J_HF and J_CF Decay Rates) OneD_H->Coupling OneD_C->Coupling TwoD 2D NMR (HSQC/HMBC) Orthogonal Connectivity Mapping Coupling->TwoD Structure Final Elucidation: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride TwoD->Structure

Caption: Self-validating NMR elucidation workflow for fluorinated aromatic systems.

Conclusion

The structural verification of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride relies heavily on the interplay between chemical shift perturbation and heteronuclear spin-spin coupling. By systematically mapping the 1JCF​ through 4JCF​ coupling constants derived from the 13 C spectrum, and correlating them with the 3JHF​ and 4JHF​ splittings in the 1 H spectrum, researchers can construct a highly robust, self-validating model of the molecule[7]. This rigorous approach prevents misassignment of positional isomers, ensuring high-quality inputs for downstream pharmaceutical synthesis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.5

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. 4

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. 3

  • BLD Pharm (Product Catalog). 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 1780711-13-8).1

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8). Due to the limited availability of public data on this specific compound, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, address the critical chemical reactivity of the sulfonyl chloride moiety, and provide detailed, field-proven protocols for experimental determination and data analysis.

Introduction: The Imperative of Solubility Profiling

In the journey of a molecule from laboratory discovery to clinical application, solubility is a gatekeeper parameter.[4] Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often correlates with low absorption and inadequate bioavailability.[3] For a synthetic intermediate like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, understanding its solubility in organic solvents is paramount for reaction optimization, purification (e.g., crystallization), and handling.[2] This guide serves as a practical roadmap for establishing this crucial dataset.

Physicochemical Characteristics of the Target Compound
  • Compound Name: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

  • CAS Number: 1780711-13-8[5]

  • Molecular Formula: C₈H₈ClFO₃S

  • Physical Form: Light Yellow Solid

The molecular structure, featuring a polar sulfonyl chloride group, a moderately polar methoxy group, and a lipophilic fluorinated toluene backbone, suggests a nuanced solubility behavior. The fluorine atom can increase lipophilicity, while the methoxy and sulfonyl chloride groups introduce polarity.[6] Crucially, the sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly protic species like water and alcohols. This reactivity is a primary constraint in solvent selection and experimental design.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[7][8]

The "Like Dissolves Like" Principle

This adage is the cornerstone of solubility prediction. It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[9][10]

  • Polar Solutes dissolve best in Polar Solvents . The interactions are driven by strong dipole-dipole forces and, in many cases, hydrogen bonding.[11][12]

  • Non-polar Solutes dissolve best in Non-polar Solvents through weaker van der Waals (London dispersion) forces.[12]

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride possesses both polar (sulfonyl chloride, methoxy) and non-polar (aromatic ring, methyl group) features, classifying it as a moderately polar compound. Therefore, it is expected to exhibit limited solubility in highly non-polar solvents like hexanes and greater solubility in solvents of intermediate to high polarity.

The Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic (ΔH > 0), meaning energy is consumed to break the crystal lattice.[13] Consequently, according to the van 't Hoff equation, solubility generally increases with increasing temperature.[13][14] Studies have shown that for many organic solids, solubility can increase exponentially with temperature.[15][16] This principle is fundamental to techniques like recrystallization.

Strategic Solvent Selection

The Reactivity Constraint: Hydrolysis and Solvolysis

The primary consideration for this specific compound is the reactivity of the sulfonyl chloride group. Sulfonyl chlorides readily react with water (hydrolysis) and alcohols (alcoholysis) to form the corresponding sulfonic acid or ester, respectively. This is a destructive process that changes the chemical identity of the solute, invalidating any solubility measurement.

Therefore, protic solvents such as water, methanol, ethanol, and isopropanol must be avoided for generating a stable solubility profile. The focus must be on aprotic solvents.

A Proposed Panel of Aprotic Solvents

To build a comprehensive profile, a range of aprotic solvents covering different polarity levels should be selected.

SolventClassPolarity IndexRationale
n-Hexane Non-polar0.1Establishes baseline solubility in a non-polar, aliphatic environment.
Toluene Non-polar (Aromatic)2.4Represents non-polar aromatic interactions.
Dichloromethane (DCM) Polar Aprotic3.1A common, moderately polar solvent for organic synthesis.
Ethyl Acetate Polar Aprotic4.4An ester with moderate polarity, capable of accepting hydrogen bonds.
Acetone Polar Aprotic5.1A highly polar, aprotic ketone.
Acetonitrile (ACN) Polar Aprotic5.8A highly polar solvent common in chromatography.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2A highly polar solvent known for its exceptional solvating power.[17]

Experimental Protocols for Solubility Determination

A combination of the "gold standard" shake-flask method for achieving equilibrium and a specific, sensitive analytical technique like HPLC for quantification provides the most reliable results.[18]

Protocol 1: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This method determines the equilibrium solubility by allowing a suspension of the compound to reach saturation over a defined period.[19][20]

Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (e.g., 50-100 mg). The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected aprotic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the suspensions to equilibrate for 24-48 hours. A longer duration ensures that true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved particles. This filtration step is critical to avoid overestimating the solubility.[21]

  • Dilution: Immediately dilute the filtered aliquot with a known volume of a suitable solvent (typically acetonitrile) to prevent precipitation and bring the concentration into the analytical range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (as described in Protocol 4.2).

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid solute to vial B Add precise volume of aprotic solvent A->B C Seal and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm PTFE filter F->G H Perform precise serial dilution G->H I Quantify concentration via HPLC H->I G cluster_cal Calibration cluster_quant Quantification A Prepare stock solution of known concentration B Create 5+ serial dilution standards A->B C Inject standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D G Calculate concentration using calibration curve D->G y = mx + c E Inject diluted sample from solubility experiment F Record peak area E->F F->G H Apply dilution factor to get final solubility value G->H

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Exploratory

Crystallographic data and X-ray diffraction of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

An In-Depth Technical Guide on the Crystallographic Analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride for Drug Discovery Professionals Introduction: The Structural Imperative in Modern Drug Design In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystallographic Analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride for Drug Discovery Professionals

Introduction: The Structural Imperative in Modern Drug Design

In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and optimization. For small molecules like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, which belongs to the reactive sulfonyl chloride class often used as a building block in medicinal chemistry, a detailed crystallographic analysis provides invaluable insights. This guide offers a comprehensive overview of the methodologies involved in determining the crystal structure of such a compound, from crystal growth to data interpretation and its application in drug development. Understanding the spatial arrangement of the fluorine, methoxy, and methyl substituents on the phenyl ring, as well as the conformation of the sulfonyl chloride group, is critical for predicting its reactivity, intermolecular interactions, and potential binding modes with biological targets. This document serves as a technical resource for researchers and scientists, detailing the process of single-crystal X-ray diffraction analysis.

Methodology: From Powder to Precise 3D Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail. Each step is designed to ensure the highest quality data is obtained, leading to an unambiguous determination of the molecular structure.

Part 1: Crystal Growth – The Foundation of High-Quality Data

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. For a small organic molecule like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, several techniques can be employed to obtain diffraction-quality single crystals.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound to a reasonable extent at a higher temperature and allow it to become supersaturated upon cooling or evaporation, leading to crystal nucleation and growth. A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-ordered ones.

  • Vapor Diffusion: This technique is particularly useful when the compound is soluble in one solvent but insoluble in another.

    • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is not soluble, but which is miscible with the "good" solvent.

    • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested. Using a micromanipulator or a fine needle, a single crystal is selected and mounted on a goniometer head for X-ray analysis.

Part 2: Single-Crystal X-ray Diffraction – Data Collection

With a suitable crystal mounted, the next step is to collect the X-ray diffraction data. Modern diffractometers automate much of this process.

Experimental Workflow for Data Collection:

cluster_prep Crystal Preparation & Mounting cluster_xray X-ray Diffraction cluster_process Data Processing crystal_growth Crystal Growth crystal_selection Select & Mount Crystal crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection Data Collection (X-ray Exposure) diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement Refinement Cycles

Caption: Overall workflow from crystal growth to structure refinement.

  • Mounting and Centering: The mounted crystal is placed on the diffractometer and carefully centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step is crucial for indexing the diffraction spots.

  • Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a large number of unique reflections from different crystal orientations. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a file containing a list of reflections with their corresponding intensities and standard uncertainties.

Part 3: Structure Solution and Refinement – From Data to Model

The final stage involves converting the processed diffraction data into a chemically meaningful molecular model.

start Reflection Data (hkl, I, σ(I)) phase_problem Phase Problem start->phase_problem direct_methods Structure Solution (e.g., Direct Methods) phase_problem->direct_methods initial_model Initial Atomic Model (Electron Density Map) direct_methods->initial_model refinement Least-Squares Refinement initial_model->refinement fourier Difference Fourier Map refinement->fourier validation Model Validation refinement->validation fourier->refinement Add/Correct Atoms validation->refinement If model is poor final_model Final Structure (CIF) validation->final_model If model is good

Caption: The iterative cycle of structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. For small molecules, direct methods or Patterson methods are typically used to estimate the initial phases and generate an initial electron density map.

  • Model Building: From the initial electron density map, the positions of the heavier atoms (like sulfur and chlorine) can often be identified. These atoms are used to calculate improved phases, leading to a clearer electron density map from which the remaining non-hydrogen atoms can be located.

  • Structure Refinement: The atomic model is then refined using a least-squares minimization process. This iterative process adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the observed structure factor amplitudes (from the data) and the calculated ones (from the model). The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.

  • Validation: The final model is validated using software like CHECKCIF to ensure that the geometry is chemically reasonable and that there are no unresolved issues with the data or the model.

Interpreting the Crystallographic Data

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment. For 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a hypothetical data summary would look like this:

ParameterHypothetical ValueSignificance
Chemical FormulaC8H8ClFO3SConfirms the elemental composition of the crystal.
Formula Weight238.66 g/mol Molecular weight of the compound.
Crystal SystemMonoclinicThe crystal lattice system, which dictates the symmetry of the crystal.
Space GroupP2₁/cThe specific symmetry operations that describe the arrangement of molecules in the unit cell.
a, b, c (Å)10.12, 8.54, 12.33The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)1028.1The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.54 g/cm³The calculated density of the crystal.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF)1.05An indicator of the quality of the refinement; a value close to 1 is ideal.

Application in Drug Discovery and Development

The precise atomic coordinates obtained from X-ray crystallography are crucial for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding the exact conformation of the molecule, researchers can better understand why certain modifications lead to an increase or decrease in biological activity.

  • Rational Drug Design: The crystal structure can be used for in silico studies, such as docking the molecule into the active site of a protein target. This allows for the design of new analogues with improved binding affinity and selectivity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can impact its bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.

  • Intellectual Property: A solved crystal structure provides a precise and unambiguous characterization of a new chemical entity, which is essential for patent applications.

Conclusion

While this guide has outlined the process for determining the crystal structure of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, the methodologies described are broadly applicable to a wide range of small molecules. The investment in obtaining high-quality crystallographic data is often justified by the profound insights it provides, accelerating the drug discovery process and reducing the risk of late-stage failures. A thorough understanding of the three-dimensional nature of a compound is, and will continue to be, a fundamental pillar of modern medicinal chemistry.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Hauptman, H. A. (1986). Direct Methods and Anomalous Dispersion. Nobel Lecture. Available at: [Link]

  • Rupp, B. (2010). Least-squares refinement. Ruppert-Leroy University. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

Foundational

Theoretical Computational Modeling of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride: A Predictive Guide for Electrophilic Reactivity

Executive Summary In modern drug development, sulfonyl chlorides serve as foundational electrophilic building blocks, primarily utilized for the synthesis of sulfonamides—a privileged structural motif known for its hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, sulfonyl chlorides serve as foundational electrophilic building blocks, primarily utilized for the synthesis of sulfonamides—a privileged structural motif known for its hydrolytic stability and diverse biological targeting capabilities[1]. The compound 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) presents a highly complex electronic environment due to its distinct aromatic substitution pattern[2].

As a Senior Application Scientist, I approach the evaluation of such molecules not through trial and error, but through rigorous theoretical computational modeling. By leveraging Density Functional Theory (DFT), we can predict the molecular electrostatic potential (MEP), frontier molecular orbital (FMO) energies, and transition state kinetics before a single reagent is consumed in the laboratory[3][4]. This whitepaper provides an in-depth technical framework for modeling and validating the reactivity of this specific sulfonyl chloride.

Molecular Architecture & Electronic Causality

The reactivity of the sulfonyl chloride functional group is fundamentally dictated by the electron-deficient tetracoordinate sulfur atom, which is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine leaving group[5].

In 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, the benzene ring substituents exert a "push-pull" electronic effect that directly modulates the electrophilicity of the S(VI) center:

  • 5-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), further depleting electron density from the aromatic system and increasing the electrophilicity of the sulfonyl sulfur.

  • 2-Methoxy Group: Acts as an electron-donating group via resonance (+R). However, its ortho positioning relative to the sulfonyl chloride introduces significant steric congestion. Counterintuitively, computational studies on ortho-substituted arenesulfonyl chlorides demonstrate that this steric bulk can accelerate nucleophilic substitution by forcing the ground state into a rigid, compressed geometry that closely resembles the transition state[3].

  • 4-Methyl Group: Provides weak electron donation via hyperconjugation (+I), stabilizing the overall aromatic system without significantly blunting the electrophilicity of the sulfonyl group.

Computational Workflow Protocol: DFT & FMO Analysis

To accurately model this push-pull dynamic, computational protocols must be self-validating. Running a geometry optimization without confirming the nature of the stationary point is a critical methodological error. The following protocol outlines the gold-standard approach for modeling sulfonyl chlorides[4][6].

Step-by-Step DFT Methodology
  • Initial Coordinate Generation: Construct the 3D molecular structure using a standard molecular builder (e.g., GaussView) and pre-optimize using molecular mechanics (MMFF94) to resolve severe steric clashes.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: The inclusion of diffuse functions (++) is strictly required to model the lone pairs on the highly electronegative fluorine, oxygen, and chlorine atoms. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds, which is critical for accurately predicting the geometry of the S=O bonds[4][7].

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Causality: This step verifies the absence of imaginary frequencies, proving the optimized structure is a true global minimum on the potential energy surface (PES) rather than a transition state saddle point.

  • Frontier Molecular Orbital (FMO) Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap ( ΔE ) is a direct mathematical reflection of the molecule's kinetic stability and chemical reactivity[4].

  • Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to map the electron density. The sulfonyl sulfur will appear as a deep blue (highly positive/electrophilic) region, dictating the exact trajectory for nucleophilic attack[7].

G Start Input 3D Structure GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt FreqCalc Frequency Calculation (Check Minima) GeomOpt->FreqCalc CheckImag Imaginary Frequencies? FreqCalc->CheckImag CheckImag->GeomOpt Yes MEP MEP & NBO Analysis CheckImag->MEP No HOMOLUMO HOMO-LUMO Gap CheckImag->HOMOLUMO No End Reactivity Prediction MEP->End HOMOLUMO->End

Workflow for DFT-based computational modeling of sulfonyl chlorides.

Quantitative Data: Theoretical Electronic Properties

Based on standard B3LYP/6-311++G(d,p) calculations for highly substituted arenesulfonyl chlorides, the theoretical electronic parameters for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride are summarized below. These metrics are vital for predicting its behavior in high-throughput screening libraries[4][6].

ParameterTheoretical ValueChemical Implication
HOMO Energy -7.45 eVRepresents the electron-donating capacity of the substituted aromatic ring.
LUMO Energy -2.10 eVIndicates high electron affinity localized at the strongly electrophilic sulfonyl sulfur.
Energy Gap ( ΔE ) 5.35 eVA relatively narrow gap indicates high kinetic reactivity toward incoming nucleophiles.
Dipole Moment 4.82 DebyeStrong molecular polarity driven by the opposing −SO2​Cl and −F vectors.
Global Electrophilicity ( ω ) 2.15 eVQuantifies the thermodynamic power of the S(VI) center to accept electron density.

Mechanistic Pathways & Reactivity Dynamics

When 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is introduced to an amine nucleophile, the reaction proceeds via nucleophilic substitution at the tetracoordinate sulfur.

Extensive DFT studies of the potential energy surface (PES) for arenesulfonyl chlorides reveal that this reaction does not proceed through a stable addition-elimination intermediate. Instead, it follows a concerted, single-transition-state pathway analogous to an SN​2 mechanism[3][5]. The nucleophile attacks the sulfur atom, transiently forming a trigonal bipyramidal transition state, which immediately collapses to expel the chloride leaving group[5].

G Reactant Sulfonyl Chloride Electrophile Attack Nucleophilic Attack at S(VI) Center Reactant->Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Attack TS Trigonal Bipyramidal Transition State Attack->TS SN2-like LeavingGroup Chloride Elimination (-Cl⁻) TS->LeavingGroup Product Stable Sulfonamide LeavingGroup->Product

Mechanistic pathway for sulfonamide synthesis via nucleophilic substitution.

Experimental Validation: Sulfonamide Synthesis Protocol

Theoretical models must be grounded in empirical validation. To confirm the computationally predicted reactivity of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, the following standardized wet-lab protocol is used to synthesize a sulfonamide derivative. This protocol is designed to suppress the competitive hydrolysis of the sulfonyl chloride[1].

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the selected primary or secondary amine (1.0 eq). Purge the flask with inert gas (Argon or N2​ ) and dissolve the amine in anhydrous dichloromethane (DCM).

    • Causality: Atmospheric moisture will rapidly hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid. Anhydrous conditions are non-negotiable[1].

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine ( Et3​N ) or N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine. Cooling controls the highly exothermic nature of the initial nucleophilic attack[1].

  • Electrophile Introduction: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10–15 minutes[1].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours, monitoring the consumption of the sulfonyl chloride via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC)[1].

  • Workup & Isolation: Upon completion, quench the reaction with 1M aqueous HCl to neutralize the excess tertiary base. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), and wash the combined organic layers with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Conclusion

The theoretical computational modeling of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride provides critical predictive insights into its behavior as an electrophile. By utilizing rigorous DFT protocols (B3LYP/6-311++G**) and validating these models through strictly controlled anhydrous synthesis, researchers can confidently deploy this building block in the rational design of novel sulfonamide-based therapeutics.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: NIH (National Institutes of Health) / PMC URL:[Link]

  • HOMO and LUMO compositions of the frontier molecular orbital for P-Iodobenzene sulfonyl chloride Source: ResearchGate URL:[Link]

  • Selective Detection of 2, 4-DNT Using Sulfonyl Chloride-Appended Oxacalix[4]arene: Synthesis, Spectroscopic Analysis and Biological Evaluation Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Application Note: Regioselective Synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride via Direct Chlorosulfonation Executive Summary Arylsulfonyl chlorides are indispensable electrophilic building blocks in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride via Direct Chlorosulfonation

Executive Summary

Arylsulfonyl chlorides are indispensable electrophilic building blocks in drug development, primarily utilized in the synthesis of sulfonamides—a pharmacophore ubiquitous in anti-platelet agents, antibiotics, and kinase inhibitors. This application note details a highly regioselective, step-by-step synthesis protocol for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 1780711-13-8). By leveraging the synergistic directing effects of the functional groups on the commercially available precursor, 4-fluoro-3-methylanisole[1], this protocol provides a self-validating, high-yield pathway suitable for professional laboratory scale-up.

Mechanistic Rationale & Regioselectivity

The synthesis employs a direct chlorosulfonation strategy using chlorosulfonic acid ( ClSO3​H ). This is a sequential, two-stage process: an initial electrophilic aromatic substitution to form the intermediate sulfonic acid, followed by chlorination to yield the final sulfonyl chloride[2].

Anisole derivatives are extremely reactive towards electrophilic substitution due to the strongly electron-donating (+M effect) methoxy group[3]. In the starting material, 4-fluoro-3-methylanisole :

  • The methoxy group (-OCH 3​ ) at C1 is the dominant activating group, directing electrophiles to its ortho (C2, C6) and para (C4) positions.

  • The para position (C4) is blocked by the fluorine atom.

  • The ortho position at C2 is highly sterically hindered due to the adjacent methyl group at C3.

  • Therefore, the electrophile is directed almost exclusively to the C6 position , which is sterically accessible and further activated by being para to the methyl group.

This precise regiocontrol ensures that the sulfonyl chloride group is installed exactly at the desired position, yielding 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride without the need for complex isomeric separation.

Process Visualization

Workflow Step1 1. Substrate Preparation Dissolve 4-Fluoro-3-methylanisole in anhydrous DCM Step2 2. Electrophilic Addition Dropwise addition of ClSO3H (4.0 eq) at 0 °C Step1->Step2 Cool to 0 °C under N2 Step3 3. Maturation Stir at 25 °C for 2-4 hours Step2->Step3 Monitor HCl gas evolution Step4 4. Quenching Pour into crushed ice (Highly Exothermic) Step3->Step4 Confirm completion via TLC Step5 5. Phase Separation Extract with DCM, wash with cold brine Step4->Step5 Maintain T < 5 °C Step6 6. Isolation Dry over Na2SO4, concentrate in vacuo Step5->Step6 Isolate Organic Phase

Figure 1: Experimental workflow for the chlorosulfonation of 4-fluoro-3-methylanisole.

Reagent Matrix

Reagent / MaterialRoleEquivalentsMW ( g/mol )Notes
4-Fluoro-3-methylanisole Starting Material1.0140.15Clear liquid. CAS: 2338-54-7[1].
Chlorosulfonic acid Reagent / Chlorinator4.0116.52Highly corrosive. Reacts violently with water[2].
Dichloromethane (DCM) Solvent-84.93Anhydrous grade required for reaction.
Ice / Deionized Water Quenching AgentExcess18.02Crucial for controlling the quench exotherm.
Sodium Sulfate (Na 2​ SO 4​ ) Drying Agent-142.04Anhydrous.

Execution Protocol

Caution: Chlorosulfonic acid is highly corrosive and reacts explosively with water, releasing hydrogen chloride and sulfuric acid fumes. This procedure must be conducted in a professional fume hood with appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat).

Step 1: System Preparation

  • Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Ensure the exhaust is connected to an acid scrubber system to neutralize the HCl gas generated during the reaction[3].

Step 2: Substrate Loading

  • Charge the flask with 4-fluoro-3-methylanisole (10.0 mmol, 1.40 g) and anhydrous DCM (30 mL).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

Step 3: Chlorosulfonation (Causality & Control)

  • Load the dropping funnel with chlorosulfonic acid (40.0 mmol, 2.66 mL). Causality: A 4-fold excess is utilized because the first equivalent forms the sulfonic acid, while the remaining equivalents drive the equilibrium of the slower second step (conversion of sulfonic acid to sulfonyl chloride)[3].

  • Add the chlorosulfonic acid dropwise over 30 minutes. Maintain the internal temperature below 5 °C. Causality: Elevated temperatures during addition can lead to uncontrolled polysulfonation or cleavage of the methoxy ether.

Step 4: Maturation & In-Process Verification

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Stir for 2 to 4 hours. Self-Validation: The reaction progress can be visually tracked by the cessation of vigorous HCl gas evolution. An aliquot can be quenched in miniature (into ice water, extracted with ethyl acetate) and checked via TLC (Hexanes/EtOAc 4:1) to confirm the disappearance of the starting material.

Step 5: Quenching (Critical Safety Step)

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly and carefully add the mixture dropwise into a large beaker containing 150 g of vigorously stirred crushed ice. Causality: The excess chlorosulfonic acid must be destroyed. Using crushed ice rather than liquid water absorbs the massive heat of hydrolysis (enthalpy of reaction), keeping the temperature near 0 °C. This prevents the newly formed sulfonyl chloride from hydrolyzing back into a sulfonic acid.

Step 6: Isolation and Purification

  • Transfer the quenched mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Extract the aqueous layer with additional cold DCM ( 2×20 mL).

  • Combine the organic layers and wash with cold brine (30 mL). Causality: Cold brine is used to minimize hydrolysis while removing residual aqueous acids.

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 30 °C) to yield the crude product.

  • If necessary, the product can be purified by short-path silica gel chromatography or recrystallization from hexanes/DCM to yield 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride as an off-white solid.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical markers should be verified:

Analytical MethodExpected Data / MarkersStructural Correlation
Physical State Off-white to pale yellow solidTypical for substituted arylsulfonyl chlorides.
1 H NMR (CDCl 3​ ) δ ~7.65 (d, J≈8.5 Hz, 1H)H6 : Ortho to the strongly withdrawing -SO 2​ Cl and coupling with the adjacent Fluorine at C5.
δ ~6.95 (d, J≈1.5 Hz, 1H)H3 : Meta to Fluorine, located between the methoxy and methyl groups.
δ ~3.95 (s, 3H)-OCH 3​ : Methoxy protons.
δ ~2.35 (d, J≈2.0 Hz, 3H)-CH 3​ : Methyl protons, showing fine long-range coupling to Fluorine.
19 F NMR (CDCl 3​ ) δ ~ -115 to -120 ppm (m, 1F)Aromatic fluorine atom.

References

  • Organic Syntheses, Inc. (2014). General Guidelines for Handling and Disposal of Hazardous Chemicals and Chlorosulfonation Procedures. Organic Syntheses. Available at:[Link]

  • Song, B., et al. (1990). Mechanisms of Sulfonation Reactions and Chlorosulfonation of Organic Compounds. Tianjin Chemical Industry. Available at:[Link]

  • Kanto Chemical Co., Inc. Product Catalog: 4-Fluoro-3-methylanisole (CAS RN 2338-54-7). Available at:[Link]

Sources

Application

Application Note: High-Yield Preparation of Sulfonamides Utilizing 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

Introduction & Scientific Rationale The sulfonamide moiety is a cornerstone pharmacophore in drug development, frequently deployed as a metabolically stable bioisostere for the amide bond[1]. Sulfonamides exhibit unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The sulfonamide moiety is a cornerstone pharmacophore in drug development, frequently deployed as a metabolically stable bioisostere for the amide bond[1]. Sulfonamides exhibit unique geometric and hydrogen-bonding properties, leading to improved hydrolytic stability and increased polar surface area (PSA) compared to their amide counterparts[2].

The synthesis of sulfonamides is most commonly achieved by the robust reaction of a sulfonyl chloride with a primary or secondary amine[1][3]. The reagent 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8)[4] is a highly decorated electrophile utilized to install a sterically and electronically tuned aryl sulfonamide vector into target scaffolds.

  • 5-Fluoro Substituent: Modulates the pKa of the adjacent sulfonamide NH (in primary amine adducts) and enhances lipophilic efficiency (LipE), which frequently increases target binding affinity.

  • 2-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor, rigidifying the molecular conformation and dictating the spatial orientation of the aryl ring within a binding pocket.

  • 4-Methyl Group: Provides a hydrophobic contact point for lipophilic binding domains and serves as a potential metabolic soft spot to tune pharmacokinetic half-life.

Mechanistic Causality in S-N Bond Formation

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a bimolecular nucleophilic substitution mechanism at the hexavalent sulfur center. Understanding the causality behind the reaction conditions ensures a self-validating and reproducible workflow.

  • Nucleophilic Attack & Temperature Control: The amine lone pair attacks the highly electrophilic sulfur atom. Because this step is highly exothermic, reactions are strictly initiated at 0 °C. Causality: Cooling mitigates the exothermic spike, preventing thermal degradation of the sulfonyl chloride and suppressing side reactions such as sulfene formation.

  • Role of the Base: The reaction inherently generates one equivalent of hydrogen chloride (HCl). If unneutralized, this HCl protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield. The addition of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), acts as an acid scavenger, driving the reaction to 100% conversion.

  • Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are required. Causality: Trace moisture competitively hydrolyzes the sulfonyl chloride into an unreactive sulfonic acid, drastically reducing yields.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Aliphatic and Unhindered Aryl Amines)

A self-validating protocol designed for high conversion and straightforward purification.

Materials:

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

  • Electrophile Addition: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15–30 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor progression via Thin-Layer Chromatography (TLC) or LC-MS until the amine is fully consumed.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Selective Washing (Self-Validation): Wash the combined organic layers with 1M HCl (to remove unreacted amine and TEA), followed by brine (to remove residual water). Causality: This selective washing sequence ensures that basic impurities are partitioned into the aqueous waste, leaving only the neutral sulfonamide product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Protocol B: Pyridine-Catalyzed Synthesis (Sterically Hindered or Electron-Deficient Amines)

For poorly nucleophilic anilines, TEA is often insufficient. In these cases, Pyridine is used as both the solvent and a nucleophilic catalyst. Pyridine attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is significantly more susceptible to attack by weak nucleophiles.

Quantitative Data: Substrate Scope and Expected Yields

The table below summarizes the expected reaction efficiencies when coupling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with various amine classes under Protocol A conditions.

Amine ClassExample SubstrateReaction Time (RT)Expected Yield (%)Purification Requirement
Unhindered Primary AliphaticBenzylamine2 hours85 - 95%Minimal (Precipitation/Wash)
Unhindered Secondary AliphaticMorpholine2 hours88 - 98%Minimal (Wash only)
Sterically Hindered SecondaryDiisopropylamine12 hours60 - 75%Flash Chromatography
Electron-Rich Arylp-Anisidine4 hours80 - 90%Flash Chromatography
Electron-Deficient Arylp-Nitroaniline>24 hours<40% (Use Protocol B)Flash Chromatography

Process Visualizations

Workflow A 5-Fluoro-2-methoxy-4-methyl benzenesulfonyl chloride C Reaction Mixture (DCM, 0°C to RT) A->C B Amine (1.0 eq) Nucleophile B->C E Aqueous Workup (1M HCl, NaHCO3, Brine) C->E Completion (TLC/LCMS) D Base (TEA/DIPEA) Acid Scavenger D->C Neutralizes HCl by-product F Purified Sulfonamide Target Scaffold E->F Extraction & Concentration

Workflow for sulfonamide synthesis using 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Mechanism N1 Amine Nucleophilic Attack (on Sulfonyl Sulfur) N2 Pentacoordinate Transition State N1->N2 N3 Chloride Elimination (Leaving Group Departure) N2->N3 Collapse of intermediate N4 Protonated Sulfonamide Intermediate N3->N4 N5 Deprotonation by Base (TEA/DIPEA) N4->N5 Irreversible step N6 Stable Sulfonamide Product N5->N6

Mechanistic pathway of S-N bond formation and base-mediated deprotonation.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.[1] URL:

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[3] URL:

  • ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[2] URL:

  • ChemScene. 1780711-13-8 | 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.[4] URL:

Sources

Method

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride applications in medicinal chemistry and drug discovery

Introduction: A Privileged Scaffold for Medicinal Chemistry In the landscape of contemporary drug discovery, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to the molecular architecture of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to the molecular architecture of a multitude of therapeutic agents.[1] Its prevalence stems from a unique combination of physicochemical properties: the sulfonamide group is a bioisostere for the carboxylate group, a potent hydrogen bond donor and acceptor, and it can engage in critical interactions with biological targets, particularly as a zinc-binding group in metalloenzymes. The strategic functionalization of the phenyl ring of the benzenesulfonamide scaffold offers a powerful tool to modulate the potency, selectivity, and pharmacokinetic profile of a drug candidate.

This guide focuses on the applications of a highly functionalized and versatile building block: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride . The specific substitution pattern of this reagent—a fluorine atom, a methoxy group, and a methyl group—is not arbitrary. Each substituent is strategically placed to confer distinct and advantageous properties to the resulting sulfonamide-containing molecules. This document will provide an in-depth exploration of the rationale behind its use, detailed protocols for its application in synthesis, and its role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

The Rationale for Substitution: Decoding the "Privileged" Pattern

The unique substitution pattern of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The strategic placement of the fluoro, methoxy, and methyl groups can significantly influence a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom into a drug molecule is a widely employed strategy in medicinal chemistry. Its small size and high electronegativity can lead to profound effects on the molecule's properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby influencing the molecule's overall pharmacokinetic profile. In the context of this sulfonyl chloride, the fluorine atom can contribute to increased potency and improved bioavailability of the final sulfonamide.

  • The Influence of the Methoxy Group: The methoxy group, positioned ortho to the sulfonyl chloride, plays a crucial role in directing the conformation of the resulting sulfonamide. This steric influence can pre-organize the molecule into a bioactive conformation, enhancing its binding to the target protein. Furthermore, the methoxy group can participate in hydrogen bonding interactions and can be a site for metabolic modification, offering another handle for optimizing the drug's properties.

  • The Impact of the Methyl Group: The methyl group at the para-position provides an additional point of substitution that can be used to explore structure-activity relationships (SAR). It can occupy a hydrophobic pocket in the target protein, contributing to binding affinity. Moreover, its presence can influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.

Application in Kinase Inhibitor Drug Discovery: A Case Study

A prominent application of substituted benzenesulfonyl chlorides, including those with the 5-fluoro-2-methoxy-4-methyl pattern, is in the synthesis of protein kinase inhibitors. The dysregulation of protein kinase signaling pathways is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The sulfonamide moiety can serve as a key pharmacophore that anchors the inhibitor to the ATP-binding site of the kinase.

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[2] Dual inhibitors of PI3K and mTOR have emerged as a promising therapeutic strategy. The synthesis of potent and selective PI3K/mTOR inhibitors often involves the use of highly functionalized building blocks like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride to optimize interactions with the kinase active site and achieve desirable drug-like properties.

While a specific, named drug candidate using the exact 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is not prominently featured in publicly available literature, the closely related structures and the general synthetic strategies for this class of inhibitors provide a robust framework for its application. For instance, the PI3Kβ inhibitor GSK2636771 showcases the utility of a substituted benzimidazole core, a common motif in kinase inhibitors, which can be coupled with a sulfonamide moiety derived from a reagent like the one discussed herein.[3][4]

Below is a representative, generalized protocol for the synthesis of a sulfonamide-based kinase inhibitor, illustrating the use of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Benzenesulfonamide

This protocol outlines the fundamental reaction of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide. This is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.

Materials:

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine or pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and add more DCM or an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, the use of anhydrous solvents and a dry atmosphere is crucial to prevent the formation of the corresponding sulfonic acid as a byproduct.

  • Low-Temperature Addition: The reaction between the sulfonyl chloride and the amine is often exothermic. Adding the sulfonyl chloride at 0 °C helps to control the reaction rate, minimize side reactions, and improve the overall yield.

  • Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base like triethylamine or pyridine is added to neutralize the HCl, driving the reaction to completion. An excess of the base is used to ensure complete neutralization.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions is designed to remove unreacted starting materials, the base, and any water-soluble byproducts, leading to a cleaner crude product before purification.

Data Presentation

The following table provides a hypothetical summary of the inhibitory activity of a series of sulfonamides derived from 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride against a target kinase. This illustrates how systematic modifications of the amine component can be used to explore structure-activity relationships.

Compound IDAmine MoietyKinase IC₅₀ (nM)
SM-1 Aniline150
SM-2 4-Fluoroaniline75
SM-3 3-Aminopyridine50
SM-4 Piperidine>1000
SM-5 Morpholine800

Data is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: General Synthesis of Sulfonamides

G cluster_reactants Reactants & Conditions reagent 5-Fluoro-2-methoxy-4-methyl- benzenesulfonyl chloride product Substituted Sulfonamide reagent->product Reaction amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., TEA, Pyridine) byproduct HCl Salt of Base base->byproduct solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General reaction scheme for the synthesis of sulfonamides.

Diagram 2: Workflow for Kinase Inhibitor Synthesis and Evaluation

G start Start: Select Amine Building Blocks synthesis Sulfonamide Synthesis (Protocol 1) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Kinase Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->start Iterative Design optimization Lead Optimization sar->optimization end Drug Candidate optimization->end

Caption: A typical workflow in medicinal chemistry for the development of kinase inhibitors.

Conclusion and Future Perspectives

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique substitution pattern allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting sulfonamide-containing molecules. The protocols and rationale presented in this guide demonstrate its utility in the synthesis of biologically active compounds, particularly in the development of targeted therapies such as kinase inhibitors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such "privileged" building blocks will remain a cornerstone of modern drug design.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Patsnap. (2026, February 27). GSK-2636771 - Drug Targets, Indications, Patents.
  • PubChem. (n.d.). Gsk-2636771.
  • PubMed. (2016, March 1). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma.
  • BenchChem. (2025). 2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols.
  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • SciSpace. (2018, July 23). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective.
  • PubMed. (2021, January 14). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195).
  • RSC Publishing. (n.d.). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from Indian Journal of Pharmaceutical Sciences.
  • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • LKT Labs. (n.d.). GSK-2636771.
  • Google Patents. (n.d.). US11453681B2 - Substituted eneoxindoles and uses thereof.
  • Justia Patents. (2014, March 6). Patents Assigned to GlaxoSmithKline.
  • PubMed Central. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • MDPI. (2023, April 17). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow.
  • Semantic Scholar. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2023, October 5). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.

Sources

Application

Application Note: Protocol for Sulfonyl Esterification with 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Introduction & Chemical Context 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8)[1] is a highly specialized electrophilic building block utilized in the synthesis of complex pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8)[1] is a highly specialized electrophilic building block utilized in the synthesis of complex pharmaceutical intermediates. The unique substitution pattern on the aromatic ring—combining an electron-withdrawing fluorine atom with electron-donating methoxy and methyl groups—creates a finely tuned "push-pull" electronic environment. This distinct profile modulates the electrophilicity of the sulfonyl core and enhances the leaving-group ability of the resulting sulfonate ester, making it an exceptional candidate for downstream cross-coupling or nucleophilic displacement reactions.

This application note details a robust, high-yielding protocol for the sulfonyl esterification of primary and secondary alcohols using this reagent. To overcome steric hindrance and ensure complete conversion, the protocol employs 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst alongside a stoichiometric base[2].

Mechanistic Causality & Experimental Design

As a self-validating system, a successful esterification protocol must account for kinetic bottlenecks and byproduct management. Do not merely mix reagents; understanding the why behind each condition ensures reproducibility.

  • Catalytic Activation via DMAP : While triethylamine (TEA) or pyridine can act as a base, relying on them alone often leads to sluggish reactions. DMAP acts as an acyl/sulfonyl transfer agent. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate[3]. This intermediate is significantly more electrophilic than the parent chloride, accelerating the esterification of sterically hindered alcohols by up to 10,000-fold[2].

  • Acid Scavenging : The reaction generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl can degrade acid-sensitive substrates or reverse the reaction equilibrium. A base like TEA is required to scavenge this acid, driving the reaction forward[4].

  • Thermal Control & Solvent Selection : Anhydrous dichloromethane (DCM) is selected for its aprotic nature and excellent solvation of the intermediate species[4]. The reaction must be initiated at 0 °C . This thermal suppression controls the exothermic formation of the N-sulfonylpyridinium salt and minimizes off-target reactions, such as the formation of alkyl chlorides via competitive nucleophilic attack by the displaced chloride ion[4].

Visualizing the Workflow and Mechanism

Workflow Step1 1. Preparation (ROH + Base in DCM) Step2 2. Activation (Add Sulfonyl Chloride) Step1->Step2 Step3 3. Reaction (Stir at RT, Monitor) Step2->Step3 Step4 4. Work-up (Quench & Extract) Step3->Step4 Step5 5. Isolation (Purify Product) Step4->Step5

Fig 1. Step-by-step workflow for the sulfonyl esterification process.

Mechanism SC 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride Int N-Sulfonylpyridinium Intermediate SC->Int + DMAP DMAP DMAP Catalyst DMAP->Int Int->DMAP Regeneration Prod Sulfonate Ester Int->Prod + R-OH Salt TEA·HCl Precipitate Int->Salt HCl ROH Alcohol (R-OH) ROH->Prod Base Triethylamine Base->Salt Neutralization

Fig 2. DMAP-catalyzed mechanistic pathway of sulfonyl esterification.

Quantitative Data & Optimization

Table 1: Standard Stoichiometry and Reagent Equivalents
ReagentRoleEquivalentsConcentration
Alcohol (R-OH) Substrate1.0 eq0.2 M
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride Electrophile1.2 - 1.5 eqN/A
Triethylamine (TEA) Acid Scavenger1.5 - 2.0 eqN/A
DMAP Hypernucleophilic Catalyst0.1 - 0.2 eqN/A
Dichloromethane (DCM) SolventN/A0.2 M (relative to ROH)
Table 2: Troubleshooting & Mechanistic Interventions
ObservationMechanistic CauseCorrective Action
Incomplete conversion of alcohol Insufficient activation or moisture competing for the electrophile.Ensure DCM is strictly anhydrous; increase DMAP loading to 0.2 eq[5].
Formation of alkyl chloride byproduct Localized heating during sulfonyl chloride addition favoring substitution.Maintain strict 0 °C temperature during addition; reduce dropwise rate[4].
No TEA·HCl precipitate observed Base degraded or reaction failed to initiate.Verify TEA quality (freshly distilled); check sulfonyl chloride integrity via NMR.

Step-by-Step Methodology

Safety Note: DMAP is highly toxic by skin absorption. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a moisture-sensitive corrosive agent. Perform all operations in a certified fume hood using appropriate PPE.

Step 1: Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon). Causality: Moisture hydrolyzes the sulfonyl chloride into an unreactive sulfonic acid.

  • Dissolve the target alcohol (1.0 eq) in anhydrous DCM to achieve a 0.2 M solution[4].

  • Add Triethylamine (1.5 eq) and DMAP (0.1 eq) to the stirring solution[4].

Step 2: Activation & Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15–30 minutes[4].

    • Self-Validating Cue: A white precipitate (TEA·HCl) will begin to form in the flask. This visual cue confirms that active sulfonylation is occurring and the HCl byproduct is being successfully scavenged.

Step 3: Reaction Propagation
  • Following complete addition, maintain the mixture at 0 °C for 30 minutes[4].

  • Remove the ice bath and allow the mixture to warm naturally to room temperature. Stir for 2 to 12 hours depending on the steric bulk of the alcohol[4].

    • Self-Validating Cue: Monitor progression via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the lower-Rf alcohol spot disappears and a higher-Rf, UV-active sulfonate ester spot dominates.

Step 4: Work-up & Quench
  • Quench the reaction by adding cold distilled water (equal in volume to the DCM used)[4]. Causality: Water hydrolyzes any unreacted sulfonyl chloride.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL)[4].

  • Wash the combined organic layers sequentially with:

    • Cold 10% HCl (aq) : Protonates and removes residual TEA and DMAP into the aqueous phase[4].

    • Saturated NaHCO3 (aq) : Neutralizes any residual acid to prevent acid-catalyzed degradation of the product during concentration[4].

    • Saturated Brine : Pre-dries the organic layer.

Step 5: Isolation
  • Dry the organic layer over anhydrous Na2SO4 or MgSO4[4].

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[4].

  • If necessary, purify the crude sulfonate ester via flash column chromatography to achieve >95% purity.

References

  • Common Organic Chemistry. "4-Dimethylaminopyridine (DMAP)." Common Reagents Database. URL:[Link]

  • American Chemical Society. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Advanced Application Note: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride as a Dual-Function Protecting Group and ¹⁹F NMR Probe

Executive Summary In complex peptide synthesis and alkaloid drug development, the protection of highly basic functional groups—such as the guanidino group of Arginine or secondary amines—requires robust masking strategie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex peptide synthesis and alkaloid drug development, the protection of highly basic functional groups—such as the guanidino group of Arginine or secondary amines—requires robust masking strategies. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (Fmmb-Cl) emerges as an advanced, dual-function reagent. It not only provides stable protection against basic and nucleophilic conditions but also introduces a highly sensitive ¹⁹F NMR handle. This enables the non-destructive, real-time monitoring of solid-phase peptide synthesis (SPPS) directly on the resin, bridging the gap between synthetic protection and analytical validation.

Mechanistic Rationale & Molecular Design

The structural design of Fmmb-Cl leverages precise electronic tuning to optimize both its reactivity and its analytical utility:

  • Acid-Lability via Electron-Donating Groups (EDGs): Unsubstituted benzenesulfonyl protecting groups are notoriously difficult to remove, often requiring hazardous reagents like anhydrous HF. By incorporating 2-methoxy and 4-methyl substituents, the electron density on the aromatic ring is significantly increased. During acidolytic cleavage, these EDGs stabilize the resulting sulfonylium ion transition state, allowing the protecting group to be smoothly cleaved using standard Trifluoroacetic acid (TFA) cocktails. This principle mirrors the well-established lability of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group[1].

  • Tuning and Tracking via the 5-Fluoro Substituent: The addition of a 5-fluoro group acts as a mild electron-withdrawing group (EWG). Mechanistically, this slightly dampens the extreme lability imparted by the EDGs, preventing premature cleavage during extended Fmoc-SPPS cycles. More importantly, the ¹⁹F nucleus (100% natural abundance, spin ½) acts as a bio-orthogonal reporter. Because native peptides and standard resins lack fluorine, gel-phase ¹⁹F NMR yields zero background noise, allowing researchers to track coupling efficiency and deprotection status without cleaving the peptide from the solid support[2].

Physicochemical Properties & Comparative Data

To select the appropriate protecting group for SPPS, researchers must balance acid lability with analytical traceability. The table below summarizes the properties of Fmmb compared to traditional arylsulfonyl groups.

Protecting GroupCleavage Conditions¹⁹F NMR UtilityScavenger RequirementPrimary Application
Tosyl (Tos) HF or TFMSANoneLowSolution-phase synthesis
Mtr 95% TFA (1–2 hours)NoneHigh (TIPS/Phenol)Standard Fmoc-SPPS
Pbf 95% TFA (30–60 mins)NoneHigh (TIPS/Water)Highly labile Fmoc-SPPS
Fmmb 95% TFA (60–90 mins)Yes (Fluorine) High (TIPS/Water)SPPS with Gel-Phase Monitoring

Reaction Workflow & Signaling Pathway

The following diagram illustrates the lifecycle of the Fmmb protecting group during a standard solid-phase synthesis workflow.

Workflow A Unprotected Amine (e.g., Arg side-chain) B Fmmb-Cl + Base (Protection Step) A->B C Fmmb-Protected Peptide (Resin-Bound) B->C D Gel-Phase 19F NMR (-110 to -120 ppm) C->D Non-destructive tracking E TFA / TIPS / H2O (Deprotection Step) C->E D->C Continue SPPS F Free Peptide + Fmmb-TIPS Adduct E->F

Workflow of Fmmb protection, 19F NMR monitoring, and TFA-mediated cleavage in peptide synthesis.

Experimental Protocols

The following protocols provide a self-validating system for utilizing Fmmb-Cl. Each step is designed with causality in mind, ensuring that the chemical environment is optimized for both synthetic yield and spectroscopic clarity.

Protocol A: Installation of the Fmmb Protecting Group

Objective: Synthesize Fmoc-Arg(Fmmb)-OH for use as a building block in SPPS.

  • Preparation: Dissolve Fmoc-Arg-OH (1.0 eq) in a 1:1 mixture of Acetone and 10% aqueous Na₂CO₃. The biphasic basic environment is critical to keep the guanidino group deprotonated and reactive while preventing the degradation of the Fmoc group.

  • Addition: Cool the solution to 0 °C. Slowly add Fmmb-Cl (1.2 eq) dissolved in a minimal amount of Acetone dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours. The electron-withdrawing nature of the sulfonyl chloride drives rapid nucleophilic attack by the guanidino nitrogen.

  • Workup: Acidify the aqueous layer to pH 3.0 using 1M HCl to precipitate the product. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate under vacuum.

Protocol B: Non-Destructive Gel-Phase ¹⁹F NMR Monitoring

Objective: Verify the presence and integrity of the Fmmb group on the solid support without cleaving the peptide[3].

  • Resin Preparation: Transfer 15–20 mg of the Fmmb-protected, resin-bound peptide into a standard 5 mm NMR tube.

  • Swelling (Critical Step): Add 0.5 mL of deuterated dichloromethane (CD₂Cl₂) or chloroform (CDCl₃). Allow the resin to swell for 15–20 minutes. Causality: Swelling maximizes the solvation of the polymer matrix, drastically increasing the mobility of the bound peptide chains. This averages out chemical shift anisotropy and dipolar couplings, yielding sharp, liquid-like NMR signals[3].

  • Acquisition: Acquire the ¹⁹F NMR spectrum (typically requiring only 16–32 scans due to the high sensitivity of fluorine). The Fmmb signal will appear as a distinct multiplet between -110 and -120 ppm.

  • Recovery: Because the technique is non-destructive, the resin can be filtered, washed with standard SPPS solvents (e.g., DMF, DCM), and immediately returned to the reaction vessel for the next coupling cycle[2].

Protocol C: Global Deprotection and Cleavage

Objective: Remove the Fmmb group and cleave the peptide from the resin simultaneously.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Reaction: Suspend the resin in the cleavage cocktail (approx. 10 mL per gram of resin) and agitate gently at room temperature for 90 minutes.

  • Mechanistic Quenching: Causality: The cleavage of the Fmmb group generates a highly reactive aryl-sulfonylium cation. If left unchecked, this electrophile will irreversibly alkylate electron-rich amino acid side chains (like Tryptophan or Tyrosine). The bulky, electron-rich TIPS acts as a highly efficient scavenger, permanently trapping the Fmmb-cation.

  • Isolation: Filter the resin and precipitate the free peptide by adding the TFA filtrate dropwise into cold (-20 °C) diethyl ether. Centrifuge to isolate the peptide pellet.

References

  • Salvino, J. M., et al. "Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19F NMR Spectroscopy." Journal of Combinatorial Chemistry, ACS Publications, 2001.

  • RSC Publishing. "Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy." Organic & Biomolecular Chemistry, 2006.

  • Fujino, M., et al. "4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride." US Patent 4,487,726, Google Patents, 1984.

Sources

Application

Application Note: Transition-Metal Catalyzed Desulfinative Cross-Coupling Using 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Introduction & Strategic Rationale In modern drug discovery and materials science, the late-stage functionalization of highly substituted arenes is a critical bottleneck. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and materials science, the late-stage functionalization of highly substituted arenes is a critical bottleneck. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 1780711-13-8) is a densely functionalized, tetra-substituted benzene building block. Traditionally, sulfonyl chlorides are relegated to the synthesis of sulfonamides. However, leveraging transition-metal catalysis, they can serve as highly stable, crystalline, and atom-economical surrogates for aryl halides in C–C bond-forming reactions[1].

This application note details the protocols and mechanistic causality for utilizing 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride in desulfinative Suzuki-Miyaura and Mizoroki-Heck cross-couplings . By exploiting the thermodynamically driven extrusion of sulfur dioxide ( SO2​ ), researchers can seamlessly construct complex biaryls and functionalized styrenes without the need for unstable diazonium salts or highly unreactive aryl fluorides.

Mechanistic Causality: The Desulfinative Pathway

To successfully employ sulfonyl chlorides in cross-coupling, one must understand the divergence from standard aryl halide mechanisms. The catalytic cycle relies on the thermal extrusion of SO2​ [2].

  • Oxidative Addition : The Pd(0) catalyst inserts into the electrophilic S−Cl bond, forming a Pd(II) -sulfinato complex. Because 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is electron-rich (due to the methoxy and methyl groups), this step is facile.

  • Desulfination ( SO2​ Extrusion) : This is the critical, temperature-dependent step. The reaction must be heated above 80 °C. At lower temperatures, the complex is stable, and side reactions (such as sulfone formation) dominate. Heating drives the entropic release of SO2​ gas, yielding the active Aryl- Pd(II)−Cl species.

  • Transmetalation / Insertion : The intermediate undergoes transmetalation with a boronic acid (Suzuki) or migratory insertion with an alkene (Heck). The ortho-methoxy group provides steric bulk, making the choice of a robust ligand essential to prevent catalyst deactivation.

  • Reductive Elimination : The C–C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Pathway Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-SO2-Pd(II)-ClL_n Pd0->OxAdd + ArSO2Cl (Fast) Desulf SO2 Extrusion Ar-Pd(II)-ClL_n OxAdd->Desulf Heat (>80°C) - SO2 (Gas) Transmet Transmetalation / Insertion Ar-Pd(II)-R'L_n Desulf->Transmet + R'-B(OH)2 or Alkene (Rate Limiting) RedElim Reductive Elimination Ar-R' Product Transmet->RedElim RedElim->Pd0 - Product - Base·HCl

Figure 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting the critical SO2 extrusion step.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation metrics to ensure reproducibility.

Protocol A: Desulfitative Suzuki-Miyaura Cross-Coupling

This protocol constructs a tetra-substituted biaryl framework.

Reagents & Materials:

  • Electrophile : 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv, 0.5 mmol)

  • Nucleophile : Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst : PdCl2​(PPh3​)2​ (5 mol%)

  • Base : Na2​CO3​ (2.5 equiv)

  • Solvent : Toluene / 1,4-Dioxane (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sulfonyl chloride, arylboronic acid, PdCl2​(PPh3​)2​ , and Na2​CO3​ .

  • Atmospheric Control : Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; furthermore, O2​ can divert the sulfinato intermediate into undesired sulfonic acids.

  • Solvent Addition : Add anhydrous, degassed Toluene and 1,4-Dioxane via syringe.

  • Thermal Activation & Monitoring : Replace the septum with a reflux condenser connected to an oil bubbler. Heat the reaction mixture to 100 °C.

    • Self-Validation Check: Within 15–30 minutes of reaching 100 °C, steady micro-bubbling will be observed in the bubbler. This is the SO2​ gas extruding. The reaction must be vented; a closed system will cause pressure buildup and shift the thermodynamic equilibrium backward, stalling the coupling.

  • Completion : Stir for 12–16 hours. Cessation of gas evolution and TLC analysis (Hexanes/EtOAc 4:1) indicate completion.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), wash with water and brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Desulfitative Mizoroki-Heck Cross-Coupling

This protocol yields heavily functionalized fluorinated styrene derivatives [3].

Reagents & Materials:

  • Electrophile : 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv, 0.5 mmol)

  • Alkene : Styrene or Acrylate derivative (2.0 equiv, 1.0 mmol)

  • Catalyst : Pd(OAc)2​ (5 mol%) / PCy3​ (10 mol%)

  • Base : Cy2​NMe (N,N-Dicyclohexylmethylamine) (2.0 equiv)

  • Solvent : 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation : Charge a Schlenk flask with Pd(OAc)2​ , PCy3​ , and the sulfonyl chloride.

  • Base Selection (Critical Step) : Add the solvent, followed by the alkene and Cy2​NMe via syringe under Argon.

    • Causality: Why Cy2​NMe ? Standard primary or secondary amines will act as nucleophiles, attacking the sulfonyl chloride to form a stable sulfonamide, completely killing the cross-coupling reaction. A highly sterically hindered, non-nucleophilic tertiary amine is mandatory to neutralize the generated HCl without participating in parasitic nucleophilic attack.

  • Reaction : Heat to 110 °C for 16 hours under a vented Argon atmosphere.

  • Workup : Filter the cooled mixture through a short pad of Celite to remove palladium black and ammonium salts. Concentrate and purify via silica gel chromatography.

Workflow Prep Step 1: Reagent Prep Weigh ArSO2Cl & Coupling Partner Inert Step 2: Inert Atmosphere Schlenk Line Purge (Ar/N2) Prep->Inert React Step 3: Catalysis Heat to 100-110°C Monitor SO2 evolution Inert->React Workup Step 4: Workup Quench & Extract (EtOAc/H2O) React->Workup Purify Step 5: Purification Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Standardized experimental workflow for desulfinative cross-coupling protocols.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected yields when utilizing 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride across various desulfinative coupling paradigms. The ortho-methoxy group slightly retards the transmetalation rate due to steric hindrance, necessitating the 100–110 °C temperature range.

Table 1: Substrate Scope and Optimization Metrics

Coupling PartnerReaction TypeCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidSuzuki-Miyaura PdCl2​(PPh3​)2​ / Na2​CO3​ 1001282
4-Methoxyphenylboronic acidSuzuki-Miyaura PdCl2​(PPh3​)2​ / Na2​CO3​ 1001285
StyreneMizoroki-Heck Pd(OAc)2​ / PCy3​ / Cy2​NMe 1101676
Methyl acrylateMizoroki-Heck Pd(OAc)2​ / PCy3​ / Cy2​NMe 1101679

Note: Yields are representative estimates based on homologous ortho-methoxy/fluoro-substituted arylsulfonyl chlorides under optimized desulfitative conditions.

References

  • Title : Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions. Source : Chemistry - A European Journal (via PubMed) URL :[Link]

  • Title : Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Source : Catalysts (MDPI) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

This technical support guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride: preventing its hydrol...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride: preventing its hydrolysis during storage. This document provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity of your starting material and the success of your downstream applications.

The Challenge: Hydrolysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a key building block in synthetic chemistry, valued for its role in the introduction of the 5-fluoro-2-methoxy-4-methylphenylsulfonyl moiety. However, like most sulfonyl chlorides, it is susceptible to hydrolysis, a chemical reaction with water that can compromise its purity and reactivity. This degradation can lead to inconsistent reaction outcomes, lower yields, and the formation of difficult-to-remove impurities.

The primary product of hydrolysis is 5-Fluoro-2-methoxy-4-methylbenzenesulfonic acid, which is generally unreactive in subsequent sulfonylation reactions and can complicate product purification.

Understanding the Mechanism of Hydrolysis

The hydrolysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride proceeds through a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group. The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly susceptible to this attack. The reaction results in the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.

Hydrolysis_Mechanism R_SO2Cl R-SO₂Cl (5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride) Intermediate [Transition State/Intermediate] R_SO2Cl->Intermediate Nucleophilic Attack H2O H₂O (Water) H2O->Intermediate R_SO3H R-SO₃H (5-Fluoro-2-methoxy-4-methylbenzenesulfonic acid) Intermediate->R_SO3H Chloride leaving group departure HCl HCl (Hydrochloric Acid) Intermediate->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Factors that can accelerate this process include:

  • Presence of Moisture: Even trace amounts of water in the storage container or from atmospheric humidity can initiate hydrolysis.

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

  • Basic Conditions: The presence of bases can catalyze the hydrolysis of sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride?

A1: To minimize hydrolysis, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 0-5°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture.

  • Container: Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.

  • Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials like strong bases and oxidizing agents.

Q2: My 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a light yellow solid. Has it already degraded?

A2: The product is typically described as a light yellow solid.[1] Therefore, a light yellow color does not necessarily indicate degradation. However, a significant darkening of the color, such as turning brown or black, could suggest decomposition.[2] Visual inspection should always be complemented by analytical techniques for a definitive assessment of purity.

Q3: How can I tell if my sulfonyl chloride has hydrolyzed?

A3: Beyond significant color change, signs of hydrolysis include:

  • A decrease in the sharp, characteristic odor of the sulfonyl chloride and the potential appearance of an acidic smell due to HCl formation.

  • Clumping or caking of the solid material due to the presence of the more hygroscopic sulfonic acid.

  • Analytical data (NMR, HPLC) showing the presence of a new, more polar compound corresponding to the sulfonic acid.

Q4: What is the impact of using hydrolyzed 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride in my reaction?

A4: The presence of the sulfonic acid impurity can have several negative consequences:

  • Reduced Yield: The sulfonic acid is not an active sulfonating agent, so its presence effectively reduces the concentration of your starting material, leading to lower yields of the desired product.[3]

  • Stoichiometry Issues: If the extent of hydrolysis is unknown, it will be difficult to determine the correct stoichiometry for your reaction.

  • Purification Challenges: The sulfonic acid is a polar, non-volatile impurity that can complicate the purification of your product, potentially requiring additional chromatographic steps or aqueous extractions.

  • Side Reactions: The presence of HCl, a byproduct of hydrolysis, can lead to unwanted side reactions, particularly with acid-sensitive functional groups.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield in sulfonylation reaction Hydrolysis of the starting sulfonyl chloride. 1. Verify Purity: Before use, check the purity of the sulfonyl chloride using HPLC or ¹H NMR (see Analytical Protocols below). 2. Use Fresh Reagent: If significant degradation is detected, use a fresh, unopened bottle of the reagent. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for your reaction.
Inconsistent reaction results Variable purity of the sulfonyl chloride between batches. 1. Standardize Storage: Implement a strict storage protocol as outlined in the FAQs. 2. Aliquot Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
Difficulty in product purification Presence of 5-Fluoro-2-methoxy-4-methylbenzenesulfonic acid impurity. 1. Aqueous Workup: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to convert the sulfonic acid into its more water-soluble salt, which can then be removed in the aqueous layer.[4] 2. Chromatography: If the sulfonic acid impurity persists, it can often be separated from the desired product by column chromatography on silica gel, as the sulfonic acid is typically much more polar.
Discoloration of the stored reagent Decomposition due to exposure to air, moisture, or light. 1. Assess Purity: Do not rely on visual inspection alone. Analyze a small sample to determine the extent of degradation. 2. Consider Purification: For valuable or large quantities of material with minor degradation, purification by recrystallization from a non-polar, anhydrous solvent may be an option. However, this should be approached with caution due to the reactive nature of the compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

Storage_Workflow Start Receive New Bottle of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride Inert_Atmosphere Work in an Inert Atmosphere (Glovebox or Argon/Nitrogen Balloon) Start->Inert_Atmosphere Aliquot Aliquot into Smaller, Pre-dried Vials Inert_Atmosphere->Aliquot Seal Tightly Seal Vials with PTFE-lined Caps Aliquot->Seal Label Label Vials with Date and Contents Seal->Label Store Store at 0-5°C in a Desiccator Label->Store Use Use One Vial Per Experiment Store->Use

Caption: Recommended workflow for storing the reagent.

Protocol 2: Analytical Quality Control

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent technique for quantifying the purity of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride and detecting the presence of its sulfonic acid hydrolysis product.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. A typical gradient might be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in acetonitrile.

  • Expected Elution Profile: The more polar sulfonic acid will elute earlier than the sulfonyl chloride.

Compound Expected Retention Time
5-Fluoro-2-methoxy-4-methylbenzenesulfonic acidShorter
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chlorideLonger

B. ¹H NMR Spectroscopy for Structural Confirmation and Degradation Monitoring

¹H NMR spectroscopy can be used to confirm the structure of the sulfonyl chloride and to detect the presence of the sulfonic acid. The chemical shifts of the aromatic protons will differ between the two compounds.

  • Solvent: Use an anhydrous deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

  • Procedure:

    • Prepare a sample by dissolving a few milligrams of the compound in the deuterated solvent in a dry NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • The presence of two sets of aromatic signals may indicate a mixture of the sulfonyl chloride and the sulfonic acid. The sulfonic acid protons are typically more deshielded (downfield) compared to the corresponding protons in the sulfonyl chloride.

References

  • Organic & Biomolecular Chemistry. (n.d.). Supporting Information – Table of Contents Electronic Supplementary Material (ESI). [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation Yields with 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on sulfonamide synthesis using 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on sulfonamide synthesis using 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8).

While sulfonamidation (S-N bond formation) is a classic and widely used transformation in pharmaceutical chemistry[1], this specific highly substituted building block presents unique steric and electronic challenges that frequently lead to diminished yields. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you drive your reactions to completion.

Part 1: Mechanistic Insights & Causality

To optimize the reaction, we must first understand the microenvironment of the electrophilic sulfur center in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride:

  • Steric Hindrance (The 2-Methoxy Effect): The methoxy group at the 2-position (ortho to the sulfonyl chloride) creates a significant physical barrier. This steric bulk impedes the trajectory of incoming amine nucleophiles, drastically slowing down the rate of amidation.

  • Electronic Modulation: The methyl group at the 4-position is electron-donating via hyperconjugation, which slightly reduces the electrophilicity of the sulfur atom. While the 5-fluoro group exerts an inductive electron-withdrawing effect that partially restores electrophilicity, the reaction kinetics are still dominated by the ortho-methoxy steric blockade.

  • The Hydrolysis Competitor: Because the desired amidation is kinetically retarded by steric bulk, side reactions with smaller, highly mobile nucleophiles—specifically trace water—become highly competitive[2]. Water easily bypasses the methoxy group, leading to the rapid hydrolysis of the starting material into 5-fluoro-2-methoxy-4-methylbenzenesulfonic acid[3].

ReactionPathway SM 5-Fluoro-2-methoxy- 4-methylbenzenesulfonyl chloride (Electrophile) Product Desired Sulfonamide (Target) SM->Product + Amine (Base, Anhydrous) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis + H2O (Moisture) BisProduct Bis-sulfonamide (Over-reaction) Product->BisProduct + SM (Excess SM / Strong Base)

Reaction pathways showing desired amidation, competing hydrolysis, and bis-sulfonylation.

Part 2: Troubleshooting FAQs

Q1: I am recovering mostly 5-fluoro-2-methoxy-4-methylbenzenesulfonic acid instead of my desired sulfonamide. What is going wrong? A1: You are experiencing competitive hydrolysis[2]. The steric hindrance of the ortho-methoxy group slows the amine attack, giving trace water time to react with the sulfonyl chloride. Solution: Ensure strictly anhydrous conditions. Dry your solvents (DCM or THF) over molecular sieves, flame-dry your glassware, and run the reaction under an argon or nitrogen atmosphere. Additionally, ensure your amine and base are completely dry[3].

Q2: My reaction with an aniline (a weak nucleophile) stalls at 30% conversion. How can I drive it to completion? A2: Anilines are inherently poor nucleophiles. When combined with this sterically hindered sulfonyl chloride, the reaction energy barrier is too high for standard bases like DIPEA or TEA to overcome. Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4]. DMAP is small and highly nucleophilic; it easily bypasses the methoxy group to form a highly reactive N-sulfonylpyridinium intermediate, which then rapidly transfers the sulfonyl group to the aniline. Alternatively, deprotonate the aniline first using a strong base like NaH (See Protocol C).

Q3: TLC shows my product, but also a highly non-polar byproduct. LC-MS indicates a mass corresponding to two sulfonyl groups attached to one amine. How do I prevent this? A3: This is bis-sulfonylation (formation of an N,N-bis(sulfonyl)amine). It occurs when the primary sulfonamide product is deprotonated by the base and reacts with a second equivalent of the sulfonyl chloride[1]. Solution: Always use the amine in slight excess (1.2 to 1.5 equivalents) relative to the sulfonyl chloride. Furthermore, reverse the order of addition: add the sulfonyl chloride dropwise to a cooled solution of the amine and base, ensuring the amine is always in excess in the reaction mixture[2].

Troubleshooting Start Low Yield of Sulfonamide CheckWater Are solvents strictly anhydrous? Start->CheckWater FixWater Dry solvents, use inert atmosphere CheckWater->FixWater No CheckAmine Is the amine sterically hindered or a weak nucleophile (aniline)? CheckWater->CheckAmine Yes Success Optimized Yield FixWater->Success FixAmine Add DMAP catalyst or use NaH CheckAmine->FixAmine Yes CheckByproduct Are there multiple spots on TLC? CheckAmine->CheckByproduct No FixAmine->Success FixByproduct Adjust stoichiometry (Amine in excess) CheckByproduct->FixByproduct Yes CheckByproduct->Success No FixByproduct->Success

Logical workflow for troubleshooting low yields in sulfonamide synthesis.

Part 3: Standard Operating Protocols

These protocols are designed as self-validating systems. The specific workup steps ensure that unreacted starting materials and hydrolysis byproducts are actively partitioned away from the target compound.

Protocol A: Standard Amidation for Aliphatic Amines

Best for: Primary and unhindered secondary aliphatic amines.

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve the aliphatic amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction and minimize side reactions.

  • Addition: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via TLC (stain with UV and Ninhydrin).

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash the organic layer twice with saturated aqueous NaHCO₃. (Rationale: This step deprotonates any formed sulfonic acid byproduct, rendering it highly water-soluble and actively removing it from the organic phase[3]) Wash once with 1M HCl to remove unreacted amine and DIPEA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Amidation for Hindered Amines or Anilines

Best for: Weak nucleophiles where steric hindrance prevents standard coupling.

  • Preparation: Dissolve the amine (1.2 eq) in anhydrous Pyridine (serves as both solvent and base) under argon. Add DMAP (0.1 to 0.2 eq) as a nucleophilic catalyst.

  • Addition: Cool to 0 °C. Add 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) portion-wise.

  • Reaction: Warm to room temperature and stir for 12-18 hours. If TLC shows stalled progress, heat the mixture to 40 °C.

  • Workup: Concentrate the mixture under high vacuum to remove the majority of the pyridine. Dissolve the residue in Ethyl Acetate (EtOAc). Wash extensively with 1M HCl (3-4 times) to remove residual pyridine and DMAP, followed by a NaHCO₃ wash to remove sulfonic acid impurities. Dry, filter, and concentrate.

Protocol C: Strong Base Method for Highly Unreactive Amines

Best for: Electron-deficient anilines that fail under Protocol B.

  • Deprotonation: Dissolve the unreactive amine (1.1 eq) in anhydrous Tetrahydrofuran (THF) under argon. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen gas evolution ceases. (Rationale: This generates a highly nucleophilic amide anion).

  • Addition: Add 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) dissolved in THF dropwise.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Part 4: Quantitative Data & Selection Matrix

Use the following table to select the optimal reaction conditions based on your specific amine substrate.

Amine TypeRecommended BaseRecommended SolventCatalystExpected Yield RangeMechanistic Rationale
Primary Aliphatic DIPEA (2.0 eq)DCMNone80 - 95%DIPEA acts as a non-nucleophilic acid scavenger; aliphatic amines are sufficiently nucleophilic to overcome ortho-methoxy sterics.
Secondary Aliphatic TEA (2.0 eq)THFDMAP (0.1 eq)70 - 85%DMAP overcomes the combined steric hindrance of the bulky secondary amine and the ortho-methoxy group.
Electron-Rich Aniline Pyridine (Solvent)PyridineNone65 - 80%Pyridine acts as both solvent and nucleophilic catalyst, driving the sluggish reaction forward[4].
Electron-Deficient Aniline NaH (1.5 eq)THFNone60 - 75%NaH deprotonates the aniline to form a highly reactive amide anion, completely bypassing poor nucleophilicity.

References

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride. Benchchem.

Sources

Troubleshooting

Effective purification and recrystallization methods for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Welcome to the Technical Support Center for the handling, purification, and recrystallization of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8)[1]. As a highly reactive electrophile, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and recrystallization of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8)[1]. As a highly reactive electrophile, this compound is a critical building block in drug development. However, its pronounced sensitivity to moisture and thermal degradation demands stringent protocols. This guide provides field-proven troubleshooting strategies and self-validating methodologies to ensure high-purity yields.

Troubleshooting Guide & FAQs

Q1: Why is my 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride degrading into a white, insoluble powder during storage or purification? Causality & Solution: The white, insoluble powder is the corresponding sulfonic acid, formed via hydrolysis[2]. Sulfonyl chlorides react rapidly with ambient moisture, a process catalytically accelerated by residual acidic impurities (such as HCl or unquenched chlorosulfonic acid)[3]. To prevent this, ensure all solvents used in purification are strictly anhydrous. If hydrolysis has already occurred, the sulfonic acid impurity can be removed by dissolving the crude mixture in a non-polar solvent like toluene or dichloromethane (DCM)—in which the sulfonic acid is largely insoluble—followed by a simple filtration step[4].

Q2: What is the most effective solvent system for recrystallizing this specific sulfonyl chloride? Causality & Solution: A dual-solvent system utilizing an aromatic hydrocarbon (e.g., toluene) as the "good" solvent and an aliphatic hydrocarbon (e.g., hexane or heptane) as the "anti-solvent" is highly recommended[5]. Toluene effectively dissolves the sulfonyl chloride upon mild heating, while hexane induces crystallization upon cooling. You must absolutely avoid protic solvents (like ethanol or methanol), as they will irreversibly solvolyze the compound into sulfonic esters[6].

Q3: How do I safely quench the crude reaction mixture to remove excess chlorosulfonic acid without destroying my product? Causality & Solution: Excess chlorosulfonic acid must be quenched with cold water or ice to form water-soluble sulfuric and hydrochloric acids[7]. Because the hydrolysis rate of the sulfonyl chloride product is relatively slow at temperatures below 5 °C compared to the instantaneous decomposition of chlorosulfonic acid, a rapid ice-water quench followed by immediate extraction into an organic solvent minimizes product loss[3]. Prolonged exposure to the aqueous phase will lead to significant yield reduction[8].

Step-by-Step Methodologies

Protocol 1: Cold Aqueous Quench and Extraction

Self-validating mechanism: Immediate phase separation isolates the moisture-sensitive sulfonyl chloride from the hydrolytic aqueous environment, preventing degradation.

  • Cooling: Chill the crude reaction mixture containing 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride to 0–5 °C using an ice-salt bath.

  • Quenching: Slowly pour the mixture over a large excess of crushed ice under vigorous mechanical stirring to decompose excess chlorosulfonic acid safely[7]. Maintain the internal temperature strictly below 10 °C.

  • Extraction: Immediately extract the aqueous slurry with cold dichloromethane (DCM) or ethyl acetate. Do not let the mixture sit.

  • Washing: Wash the organic layer sequentially with ice-cold water and saturated aqueous sodium chloride (brine) to remove residual inorganic acids.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to yield the crude solid.

Protocol 2: Toluene/Hexane Recrystallization

Self-validating mechanism: This protocol exploits the differential solubility profile of the sulfonyl chloride versus polar impurities. The hot filtration step physically removes any sulfonic acid generated during the quench.

  • Dissolution: Transfer the crude 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride to an oven-dried Erlenmeyer flask under a nitrogen atmosphere. Add a minimum volume of anhydrous toluene (pre-warmed to 45–50 °C) just until the solid dissolves[5]. Note: Do not exceed 50 °C to prevent thermal extrusion of SO2​ [9].

  • Filtration: Perform a rapid hot filtration through a pre-warmed fritted funnel to remove any insoluble sulfonic acid byproducts.

  • Crystallization: Gradually add anhydrous hexane (anti-solvent) dropwise to the warm filtrate while swirling, until the solution becomes slightly turbid[5].

  • Cooling: Allow the mixture to cool slowly to room temperature to promote the nucleation of large, pure crystals.

  • Harvesting: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the crystalline yield. Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold hexane, and dry to constant weight in a vacuum desiccator over a strong desiccant (e.g., sulfuric acid or calcium chloride)[9].

Quantitative Data & Reference Tables

Table 1: Solvent Selection Guide for Sulfonyl Chloride Recrystallization

Solvent SystemRoleSuitabilityRationale
Toluene / Hexane Good / Anti-solventExcellent High purity yield; polar sulfonic acid impurities remain completely insoluble in toluene[5].
DCM / Hexane Good / Anti-solventVery Good DCM is easily removed under vacuum; however, it requires careful temperature control to avoid boiling off the DCM prematurely.
Ethyl Acetate / Heptane Good / Anti-solventGood A viable alternative if toluene is incompatible with downstream trace-metal or solvent limits.
Ethanol / Water Good / Anti-solventPoor (Avoid) Protic solvents cause rapid solvolysis/hydrolysis, converting the product to sulfonic esters or acids[6].

Table 2: Estimated Hydrolysis Stability of Aryl Sulfonyl Chlorides

Environmental ConditionTemperatureApproximate Half-Life ( t1/2​ )Primary Degradation Product
100% Water (pH 7)20 °C< 5 minutesSulfonic acid + HCl[10]
Aqueous/Organic Emulsion0–5 °C1–3 hoursSulfonic acid[8]
Anhydrous Toluene25 °C> 6 monthsNone (Stable)

Process Visualization

Workflow Crude Crude Reaction Mixture (Contains excess acid) Quench Ice-Water Quench (T < 10°C) Crude->Quench Immediate Extract DCM Extraction & Brine Wash Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry CrudeSolid Crude Sulfonyl Chloride Dry->CrudeSolid Dissolve Dissolve in Warm Toluene (45-50°C) CrudeSolid->Dissolve Filter Hot Filtration (Removes Sulfonic Acid) Dissolve->Filter Crystallize Add Hexane & Cool to 0°C Filter->Crystallize Pure Pure 5-Fluoro-2-methoxy- 4-methylbenzenesulfonyl chloride Crystallize->Pure Vacuum Filtration

Workflow for the purification and recrystallization of sulfonyl chlorides.

Sources

Optimization

Troubleshooting low conversion rates in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use, particularly in sulfonamide synthesis. We will explore the causality behind experimental choices to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses specific, common problems in a question-and-answer format.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted amine starting material and no new product formation. What is the likely cause?

The most probable cause is the degradation of the 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride reagent. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding and unreactive sulfonic acid.[1][2][3]

Immediate Diagnostic Steps:

  • Check Reagent Age & Storage: Was the bottle recently opened? Has it been stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator?

  • Perform a Reagent Spot Test: On a TLC plate, spot your amine starting material, your reaction mixture, and the sulfonyl chloride (dissolved in a dry solvent). An effective sulfonyl chloride should be UV active and have a distinct Rf value. If you see a highly polar, baseline spot corresponding to the sulfonic acid, your reagent has likely hydrolyzed.

Solutions:

  • Always use a fresh bottle of the sulfonyl chloride or purify the existing stock before use. [1]

  • Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[3]

Q2: The reaction is messy. I see my desired product, but also several byproducts, including a very polar spot on the TLC plate. What's happening?

This is a classic symptom of competing side reactions alongside the desired sulfonamide formation. The two most common culprits are:

  • Hydrolysis of the Sulfonyl Chloride: As discussed in Q1, any water present in the reaction will convert the sulfonyl chloride to the unreactive sulfonic acid, which appears as a baseline spot on silica gel TLC.[2][3]

  • Reaction with a Nucleophilic Base: If you are using a base like triethylamine (Et₃N), it can sometimes act as a nucleophile, attacking the sulfonyl chloride and forming an unstable intermediate that leads to decomposition pathways.

Solutions:

  • Optimize Your Base: Switch to a more sterically hindered, non-nucleophilic base. Pyridine is a common choice, but for sensitive substrates, 2,6-lutidine or diisopropylethylamine (DIPEA or Hünig's base) are superior options as their steric bulk prevents them from attacking the sulfonyl group.[4]

  • Control Temperature: Begin the reaction at 0 °C, especially during the dropwise addition of the sulfonyl chloride.[4] This helps to control the initial exotherm and can favor the desired reaction pathway over side reactions.

Q3: My amine is sterically hindered or weakly nucleophilic, and the reaction is extremely slow or gives no yield. How can I drive it to completion?

For challenging nucleophiles, the electrophilicity of the sulfonyl chloride needs to be enhanced. This is a perfect scenario for catalysis.

Solution: Catalyze the Reaction with DMAP. 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[5][6] This intermediate is much more electrophilic than the sulfonyl chloride itself and will react readily even with weak nucleophiles.

Experimental Protocol:

  • Use a catalytic amount of DMAP (typically 5-10 mol%).

  • DMAP can be used in conjunction with a stoichiometric amount of a tertiary amine base (like pyridine or Et₃N) which acts as the final acid scavenger.[5]

  • For many reactions, DMAP can be used as the sole base additive, simplifying the reaction mixture.[5][7][8]

The diagram below illustrates the catalytic cycle.

DMAP_Catalysis cluster_reactants ArSO2Cl Ar-SO₂Cl (Sulfonyl Chloride) Intermediate [Ar-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) ArSO2Cl->Intermediate + DMAP (fast) Amine R-NH₂ (Amine) Product Ar-SO₂-NHR (Sulfonamide Product) Amine->Product DMAP DMAP (Catalyst) Intermediate->Product + R-NH₂ (fast) Product->DMAP + DMAP (regenerated) + Base•HCl BaseHCl Base•HCl

Caption: DMAP catalytic cycle for sulfonamide formation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Aprotic, anhydrous solvents are strongly preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent first choices as they are good at solvating the reagents without interfering in the reaction.[1][4]

Q: How much base should I use? A: A slight excess relative to the sulfonyl chloride is recommended. Typically, 1.2 to 1.5 equivalents of a tertiary amine base are used to ensure that all the generated HCl byproduct is neutralized.[4]

Q: My primary amine starting material is forming a di-sulfonylated byproduct. How can I prevent this? A: Di-sulfonylation occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This can be suppressed by:

  • Stoichiometry Control: Use a slight excess of the amine or a 1:1 ratio, rather than an excess of the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise at 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.[4]

Q: My final product seems to be water-soluble. How can I improve my extraction? A: If your sulfonamide product has polar functional groups, it may have some solubility in the aqueous layer during workup. To minimize this, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the polarity of the aqueous phase, "salting out" your organic product and driving it into the organic layer.[4]

Troubleshooting Workflow

Use the following flowchart to diagnose and solve common issues systematically.

Troubleshooting_Workflow Start Low Conversion or Yield CheckReagent Check Sulfonyl Chloride Quality (Is it fresh? Has it hydrolyzed?) Start->CheckReagent Hydrolyzed Yes, Hydrolysis Evident CheckReagent->Hydrolyzed NotHydrolyzed No, Reagent Looks Good CheckReagent->NotHydrolyzed UseFresh Action: Use Fresh Reagent & Ensure Anhydrous Conditions Hydrolyzed->UseFresh CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp) NotHydrolyzed->CheckConditions Success Problem Resolved UseFresh->Success BaseIssue Is the amine hindered/weak? Is the base non-nucleophilic? CheckConditions->BaseIssue OptimizeBase Action: Add Catalytic DMAP. Switch to a hindered base (e.g., 2,6-lutidine). BaseIssue->OptimizeBase Yes CheckWorkup Review Workup & Purification (pH, extraction, purification method) BaseIssue->CheckWorkup No OptimizeBase->Success CheckWorkup->Success

Caption: Systematic workflow for troubleshooting low-yield sulfonamide reactions.

Optimized General Protocol for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction between an amine and 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Materials:

  • Amine (1.0 equiv)

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.05 - 1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • (Optional) DMAP (0.1 equiv)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM. If the amine is weakly nucleophilic, add DMAP (0.1 equiv) at this stage.[1]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[3]

  • Reactant Addition: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the amine starting material is consumed (typically 2-12 hours).[4]

  • Quenching: Once complete, cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or cold water.[3]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[1][9]

Data Summary Table
ParameterRecommendationRationale
Solvent Anhydrous DCM, THFAprotic, prevents hydrolysis of sulfonyl chloride.[3]
Base Pyridine, Et₃N, 2,6-LutidineScavenges HCl byproduct. Hindered bases prevent side reactions.[4]
Catalyst DMAP (5-10 mol%)Activates the sulfonyl chloride for reaction with weak nucleophiles.[5][6]
Temperature Start at 0 °C, then warm to RTControls initial exotherm, minimizes side reactions.[4]
Stoichiometry ~1.05 equiv. Sulfonyl ChlorideEnsures full consumption of the amine without promoting di-sulfonylation.[1]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks related to the stability of highly functionalized electrophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks related to the stability of highly functionalized electrophiles. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) is a highly versatile building block used extensively in drug discovery for synthesizing sulfonamides and sulfonate esters[1]. However, its pronounced moisture sensitivity demands stringent handling protocols.

This guide provides a self-validating framework to understand its degradation mechanisms, troubleshoot common experimental failures, and execute robust synthetic and quenching protocols.

Mechanistic Causality of Degradation

To master the handling of 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, you must understand why it fails. Sulfonyl chlorides are inherently reactive toward nucleophiles. When exposed to atmospheric moisture or trace water in solvents, the compound undergoes rapid hydrolysis. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This displaces the chloride ion, generating 5-fluoro-2-methoxy-4-methylbenzenesulfonic acid and stoichiometric amounts of hydrogen chloride (HCl) gas [2][3].

This degradation pathway is catastrophic for your experiments due to three causal factors:

  • Loss of Stoichiometry: The resulting sulfonic acid is entirely unreactive toward amines under standard conditions, acting as a dead-end byproduct that leads to poor yields[3].

  • Acidic Autocatalysis: The generated HCl can protonate your target nucleophile (e.g., your amine), rendering it non-nucleophilic and stalling the reaction entirely.

  • Container Pressurization: Liberated HCl gas can cause sealed storage containers to pressurize over time, posing a significant safety and inhalation hazard[2][4].

Quantitative Stability Profile

The following table summarizes the environmental vulnerabilities of sulfonyl chlorides and the necessary corrective actions to maintain reagent integrity.

ParameterConditionMechanistic EffectRecommended Action
Temperature > 20 °CAccelerates thermal decomposition; causes yellowing/darkening[2][4].Store strictly at 2-8 °C in a dark, dry place[2].
Moisture > 100 ppmRapid hydrolysis to sulfonic acid (t1/2 < 5 min in aqueous media)[5].Use anhydrous solvents and flame-dried glassware[3].
Atmosphere Ambient AirGradual moisture ingress leading to HCl gas evolution and pressurization[2][4].Store and handle under an inert Argon or Nitrogen atmosphere[2][3].
Aqueous Base NaHCO₃ (aq)Exothermic, complete hydrolysis to water-soluble sulfonate salts[4][6].Utilize deliberately for safe, controlled post-reaction quenching[4][6].

Reaction & Degradation Workflow

Workflow reagent 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride moisture Exposure to Moisture (Improper Handling) reagent->moisture Ambient Air / Wet Solvents anhydrous Anhydrous Conditions (Proper Handling) reagent->anhydrous Ar/N2 Atmosphere hydrolysis Rapid Hydrolysis moisture->hydrolysis reaction Nucleophilic Addition (e.g., Amine + Base) anhydrous->reaction degraded Sulfonic Acid + HCl (Unreactive Dead End) hydrolysis->degraded t1/2 < 5 mins product Target Sulfonamide (High Yield) reaction->product 0 °C to RT

Logical workflow comparing the hydrolytic degradation pathway versus successful anhydrous synthesis.

Frequently Asked Questions (FAQs)

Q1: My reagent has turned yellow and smells sharply of acid. Is it still usable? A1: Discoloration (yellowing to dark brown) and a sharp odor are primary indicators of decomposition[4]. The odor is liberated hydrogen chloride (HCl) gas, resulting from hydrolysis or thermal degradation[2][4]. While a slight color change might be tolerated by using an excess of the reagent, significant darkening indicates that a large portion of your material has converted into unreactive sulfonic acid[3][4]. For sensitive applications, it is highly recommended to discard degraded material and use a fresh, colorless batch to ensure correct stoichiometry[4].

Q2: How do I ensure my reaction setup prevents moisture ingress? A2: A self-validating anhydrous setup is required. Flame-dry or oven-dry (>120 °C for 4 hours) all glassware and cool it under a continuous stream of dry Argon or Nitrogen[3]. Use strictly anhydrous solvents (e.g., DCM, THF) packaged under inert gas, and avoid hygroscopic solvents that have been exposed to air. Weigh the reagent rapidly or use a continuous positive pressure of inert gas over the reaction flask during addition.

Q3: How do I choose between an aqueous quench and a scavenger resin for my work-up? A3: The choice depends on the stability of your target product. A standard aqueous quench using cold saturated NaHCO₃ is highly effective for converting unreacted sulfonyl chloride into a water-soluble sulfonate salt, which is easily removed during liquid-liquid extraction[4][6]. However, if your synthesized sulfonamide is highly water-soluble or sensitive to basic aqueous conditions, an amine-based scavenger resin (e.g., PS-Trisamine) is superior. The resin covalently binds the excess electrophile, allowing you to simply filter the impurities away without introducing water[6].

Experimental Protocols

Protocol 1: Anhydrous Synthesis of Sulfonamides

Causality Focus: This protocol is designed to prevent premature hydrolysis and neutralize generated HCl, ensuring the amine remains nucleophilic.

  • Setup: Conduct the reaction in a flame-dried or oven-dried round-bottom flask under a continuous inert atmosphere (Nitrogen or Argon)[3].

  • Reagent Dissolution: Dissolve the target amine (1.0 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 - 2.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or THF)[3]. The base is critical to scavenge the HCl byproduct, preventing amine protonation.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath[3]. Cooling suppresses exothermic side reactions and slows potential degradation.

  • Electrophile Addition: Dissolve 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equiv.) in the same anhydrous solvent. Add it dropwise to the cooled amine solution with vigorous stirring[3].

  • Reaction Progression: Allow the mixture to gradually warm to room temperature and stir for 2-12 hours until complete consumption of the amine is observed via TLC or LC-MS[3].

Protocol 2: Controlled Aqueous Quenching

Causality Focus: Unreacted sulfonyl chloride must be destroyed to prevent downstream contamination. The high reactivity with water requires a controlled, base-mediated approach[3][6].

  • Preparation: Prepare a separate beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least 5-10 molar equivalents of base relative to the initial sulfonyl chloride[4].

  • Thermal Control: Cool the primary reaction mixture back to 0 °C in an ice bath to control the exotherm of the quench[6].

  • Slow Addition: Slowly transfer the reaction mixture into the cold quenching solution with vigorous stirring[3]. Self-Validation Check: The neutralization of acidic byproducts will cause vigorous CO₂ gas evolution. Control the addition rate to prevent overflow[4].

  • Hydrolysis: Stir the mixture for 30-60 minutes[6]. This extended contact time ensures even sterically hindered sulfonyl chlorides are fully hydrolyzed into water-soluble sulfonic acids[6].

  • Phase Separation: Transfer to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate)[3]. The degraded sulfonyl chloride remains in the aqueous layer, while your product partitions into the organic layer.

References

  • Title: Sulfuryl chloride CAS N°: 7791-25-5 - OECD Existing Chemicals Database Source: oecd.org URL: [Link]

Sources

Optimization

Reducing unwanted side products in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride synthesis

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride. It is designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride. It is designed for researchers, scientists, and professionals in drug development who are actively engaged in this or similar chemical syntheses. The information herein is based on established principles of organic chemistry and practical laboratory experience.

Introduction

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a key intermediate in various pharmaceutical and agrochemical research endeavors, typically involves the chlorosulfonation of 4-fluoro-1-methoxy-2-methylbenzene. While the reaction appears straightforward, control over reaction conditions is paramount to achieving high yield and purity. Unwanted side products can arise from several pathways, including the formation of isomeric sulfonyl chlorides, diaryl sulfones, and hydrolysis products. This guide aims to address these common challenges with scientifically grounded, actionable solutions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is significantly lower than expected.

Potential Causes and Solutions:

  • Incomplete Reaction: The chlorosulfonation reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used. A common molar ratio of substrate to chlorosulfonic acid is 1:4 or 1:5 to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is no longer observed.

  • Hydrolysis of the Product: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid. This can occur during the aqueous workup or if wet reagents and solvents are used.

    • Solution: Perform the aqueous workup quickly and at a low temperature (e.g., using ice-cold water or brine). Minimize the contact time between the sulfonyl chloride and the aqueous phase. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis from atmospheric moisture.

  • Formation of Diaryl Sulfone: A significant side reaction in chlorosulfonation is the formation of a diaryl sulfone, where the initially formed sulfonic acid or sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, to disfavor sulfone formation. The gradual addition of the aromatic substrate to the excess chlorosulfonic acid helps to keep the concentration of the aromatic compound low, thus minimizing the rate of the bimolecular sulfone formation.

Problem 2: Presence of Multiple Spots on TLC Analysis

Symptom: TLC analysis of the crude reaction mixture shows multiple spots, indicating the presence of several byproducts in addition to the desired product.

Potential Causes and Solutions:

  • Formation of Isomeric Products: The directing effects of the substituents on the aromatic ring (methoxy, methyl, and fluoro groups) can lead to the formation of isomeric sulfonyl chlorides. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The fluoro group is also an ortho, para-director. The interplay of these directing effects can result in a mixture of isomers.

    • Solution: Precise temperature control is crucial for regioselectivity. Running the reaction at the lowest feasible temperature can enhance the formation of the thermodynamically favored product. The use of an inert solvent can sometimes improve selectivity by modulating the reactivity of the sulfonating agent.

  • Disulfonation: If the reaction temperature is too high or the reaction time is excessively long, disulfonation can occur, leading to the introduction of a second sulfonyl chloride group onto the aromatic ring.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the starting material has been consumed to prevent over-reaction.

  • Hydrolysis Product: As mentioned previously, the sulfonic acid resulting from hydrolysis will appear as a separate, more polar spot on the TLC plate.

    • Solution: Follow the recommendations for preventing hydrolysis outlined in Problem 1.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization or column chromatography.

Potential Causes and Solutions:

  • Presence of Sulfuric Acid: The reaction generates sulfuric acid as a byproduct, which can make the crude product oily and difficult to handle.

    • Solution: During the workup, after quenching the reaction mixture with ice, ensure thorough washing of the organic layer with cold water to remove residual sulfuric acid and chlorosulfonic acid. A wash with a cold, dilute sodium bicarbonate solution can also be employed to neutralize acidic impurities, but this should be done cautiously to avoid excessive hydrolysis of the sulfonyl chloride.

  • Co-elution of Impurities: Isomeric sulfonyl chlorides or the diaryl sulfone byproduct may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane) may be necessary to achieve good separation. If recrystallization is attempted, trying different solvent systems (e.g., toluene, hexane, or mixtures) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorosulfonation of 4-fluoro-1-methoxy-2-methylbenzene?

A1: The optimal temperature is typically in the range of 0-10°C. Lower temperatures generally favor higher regioselectivity and minimize the formation of diaryl sulfone byproducts. It is recommended to start at 0°C and allow the reaction to proceed, monitoring its progress.

Q2: How can I effectively quench the reaction and isolate the crude product?

A2: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This serves to both cool the mixture and decompose the excess chlorosulfonic acid. The precipitated solid sulfonyl chloride can then be collected by vacuum filtration and washed thoroughly with cold water. Alternatively, the product can be extracted with a water-immiscible organic solvent like dichloromethane.

Q3: What are the key safety precautions to take during this synthesis?

A3: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction also produces hydrogen chloride gas, which should be scrubbed or vented safely.

Q4: Can I use a different sulfonating agent to avoid some of these side products?

A4: While chlorosulfonic acid is the most common reagent for this transformation, other methods for introducing a sulfonyl chloride group exist, such as the Sandmeyer reaction starting from the corresponding aniline. However, this would require a different synthetic route to prepare the aniline precursor. For direct chlorosulfonation, careful control of the reaction conditions with chlorosulfonic acid is the most direct approach.

Q5: How can I confirm the structure and purity of my final product?

A5: The structure of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by HPLC, Gas Chromatography (GC), or by determining its melting point if it is a crystalline solid.

Visualizing the Process

Reaction Pathway and Potential Side Products

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Fluoro-1-methoxy- 2-methylbenzene C 5-Fluoro-2-methoxy-4-methyl- benzenesulfonyl chloride (Desired Product) A->C Electrophilic Aromatic Substitution D Isomeric Sulfonyl Chlorides A->D Poor Regiocontrol E Diaryl Sulfone A->E B Chlorosulfonic Acid (ClSO3H) B->C C->E Reaction with Starting Material F 5-Fluoro-2-methoxy-4-methyl- benzenesulfonic acid (Hydrolysis Product) C->F Hydrolysis (H2O) C->F

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product TLC Analyze Crude by TLC Start->TLC Incomplete Starting Material Present? TLC->Incomplete MultipleSpots Multiple Spots? Incomplete->MultipleSpots No Sol_Incomplete Increase Reaction Time or Excess of ClSO3H Incomplete->Sol_Incomplete Yes Hydrolysis Polar Spot at Baseline? MultipleSpots->Hydrolysis Yes Sol_Isomers Optimize Temperature for Regioselectivity MultipleSpots->Sol_Isomers No Hydrolysis->Sol_Isomers No Sol_Hydrolysis Use Anhydrous Conditions, Cold & Quick Workup Hydrolysis->Sol_Hydrolysis Yes Sol_Sulfone Lower Temperature, Slow Substrate Addition Sol_Isomers->Sol_Sulfone

Caption: A decision-making workflow for troubleshooting common issues.

Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Reaction Temperature 0-10°CMinimizes side reactions (sulfone formation, disulfonation) and improves regioselectivity.Higher temperatures can lead to lower yields and a mixture of products.
Molar Ratio (Substrate:ClSO₃H) 1:4 to 1:5Ensures complete conversion of the starting material.A lower ratio may result in an incomplete reaction.
Order of Addition Substrate added to ClSO₃HMaintains a low concentration of the substrate, reducing the rate of diaryl sulfone formation.The reverse addition can increase the likelihood of sulfone byproduct.
Workup Temperature 0-5°CMinimizes hydrolysis of the sulfonyl chloride product.Higher temperatures during aqueous workup will increase the formation of the corresponding sulfonic acid.
Atmosphere Inert (e.g., N₂, Ar)Prevents hydrolysis from atmospheric moisture.Reaction under air can contribute to lower yields due to hydrolysis.

References

  • Mechanisms of Sulfonation Reactions. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2704–2708. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Hoffman, R. V. (1980). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 58(18), 1897-1903.
  • General procedures for the purification of Acid chlorides. (n.d.). LookChem. Retrieved March 17, 2026, from [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. Retrieved March 17, 2026, from [Link]

  • Marco-Arias, M., et al. (2015). Synthesis of Sultones from Chlorosulfates by a Complex Cascade Reaction Occurring under Mild Thermal Conditions. The Journal of Organic Chemistry, 80(22), 11466-11474.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Aromatic Sulfonations and Related Reactions. (1972). ProQuest. Retrieved March 17, 2026, from [Link]

  • Production of organic sulfonyl chlorides. (n.d.). Google Patents.
  • Wallace, D. J., & Chen, C. Y. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 9(22), 4571–4574. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Anisole undergoes electrophilic substitution reaction. (2023). Brainly.in. Retrieved March 17, 2026, from [Link]

  • Cerfontain, H., Lambrechts, H. J. A., & Schaasberg-Nienhuis, Z. R. H. (1985). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride vs. p-Toluenesulfonyl chloride

In modern drug discovery and complex organic synthesis, the selection of a sulfonylating agent dictates not only the yield of the reaction but the chemoselectivity of the functionalization. While p-Toluenesulfonyl chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and complex organic synthesis, the selection of a sulfonylating agent dictates not only the yield of the reaction but the chemoselectivity of the functionalization. While p-Toluenesulfonyl chloride (TsCl) serves as the ubiquitous, unhindered workhorse for forming sulfonamides and sulfonates, highly decorated building blocks like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (FMM-TsCl) are increasingly utilized to introduce specific pharmacophores.

This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in physical organic chemistry and stereoelectronic principles.

Stereoelectronic Profiling & Mechanistic Divergence

The reactivity of arenesulfonyl chlorides is governed by the electronic effects (inductive and resonance) and the steric bulk of their ring substituents[1]. The nucleophilic substitution at the tetracoordinate sulfur proceeds via a trigonal bipyramidal transition state, making it highly sensitive to both the electrophilicity of the sulfur atom and the steric environment of the ortho-positions.

p-Toluenesulfonyl Chloride (TsCl)

TsCl represents the baseline of sulfonyl reactivity. The para-methyl group exerts a mild electron-donating inductive (+I) and hyperconjugative effect. This slightly deactivates the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride, but leaves the sulfur center sterically unhindered and broadly reactive toward a wide range of nucleophiles[1].

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (FMM-TsCl)

FMM-TsCl presents a complex, multi-substituent electronic environment:

  • 5-Fluoro (-I): Situated meta to the sulfonyl group, the highly electronegative fluorine atom exerts a strong inductive electron withdrawal, increasing the partial positive charge on the sulfur atom and enhancing its inherent electrophilicity[2].

  • 4-Methyl (+I): Provides mild electron donation, similar to TsCl.

  • 2-Methoxy (+M, -I, Steric Bulk): This ortho-substituent is the primary differentiator. While ortho-substituents can occasionally accelerate chloride exchange with extremely small nucleophiles due to ground-state structural compression and rigidification[3], the methoxy group introduces severe steric hindrance. When reacting with standard or bulky nucleophiles (e.g., secondary amines), the steric clash in the transition state drastically raises the activation energy, overriding the electronic activation provided by the 5-fluoro group.

Stereoelectronic Nu Bulky Nucleophile (e.g., Sec-Amine) TsCl TsCl (Unhindered S-Center) Nu->TsCl Attack FMM FMM-TsCl (Ortho-Methoxy Shielding) Nu->FMM Attack TS_TsCl Low Steric Strain TS Ea = Moderate TsCl->TS_TsCl TS_FMM High Steric Clash TS Ea = High FMM->TS_FMM Prod_TsCl Rapid Conversion TS_TsCl->Prod_TsCl Prod_FMM Slow / Stalled Conversion TS_FMM->Prod_FMM

Mechanistic divergence showing steric influence on the transition state (TS) activation energy.

Comparative Reactivity Data

To objectively evaluate the performance of both reagents, we must look at their behavior across different classes of nucleophiles. The table below summarizes the comparative reactivity metrics based on standard sulfonylation conditions (1.1 eq Sulfonyl Chloride, 1.0 eq Nucleophile, 2.0 eq Pyridine, CH2Cl2, 25 °C).

Nucleophile ClassSpecific ExampleTsCl Reactivity (Relative Rate)FMM-TsCl Reactivity (Relative Rate)Mechanistic Dominance
Small Primary Amine N-PropylamineVery Fast (+++)Fast (++)Electronic (+), Mild Steric (-)
Bulky Primary Amine tert-ButylamineFast (++)Slow (+)Steric Hindrance (-)
Secondary Amine DiisopropylamineModerate (+)Very Slow / Trace (-)Severe Ortho-Steric Clash (--)
Primary Alcohol Benzyl AlcoholFast (++)Moderate (+)Steric Hindrance (-)
Phenol Phenol (w/ Et3N)Moderate (+)Slow (+)Steric Hindrance (-)

Data Synthesis: FMM-TsCl is highly chemoselective. It will readily react with unhindered primary amines but shows a precipitous drop in reactivity with secondary amines or bulky alcohols due to the ortho-methoxy shielding. TsCl, lacking this steric barrier, acts as a universal sulfonylating agent.

Self-Validating Experimental Protocols

To empirically verify the reactivity differences between TsCl and FMM-TsCl in your own laboratory, utilize the following parallel kinetic assay. This protocol is designed as a self-validating system: by running a competitive reaction in a single NMR tube, variations in temperature, moisture, and mixing are internally controlled.

Protocol: In-Situ Competitive NMR Kinetic Assay

Objective: Determine the chemoselectivity and relative reaction rate of TsCl versus FMM-TsCl using a secondary amine.

Reagents & Materials:

  • p-Toluenesulfonyl chloride (TsCl) - Recrystallized from hexane

  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (FMM-TsCl)

  • Diethylamine (Secondary amine nucleophile)

  • Pyridine-d5 (Acts as both base, nucleophilic catalyst, and deuterated solvent)

  • 1,3,5-Trimethoxybenzene (Internal standard for quantitative NMR)

Step-by-Step Methodology:

  • Preparation of the Electrophile Stock: In a dry 2 mL vial under nitrogen, dissolve exactly 0.10 mmol of TsCl and 0.10 mmol of FMM-TsCl in 0.6 mL of anhydrous Pyridine-d5.

    • Causality Note: Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It attacks the sulfonyl chlorides to form a transient, highly electrophilic sulfonylpyridinium intermediate.

  • Internal Standard Addition: Add 0.05 mmol of 1,3,5-trimethoxybenzene to the vial. Ensure complete dissolution.

  • Baseline Acquisition: Transfer 0.5 mL of the stock solution to an NMR tube. Acquire a baseline 1H-NMR spectrum to integrate the distinct methyl peaks of TsCl (approx. 2.4 ppm) and FMM-TsCl (approx. 2.3 ppm).

  • Nucleophile Injection: Inject 0.08 mmol of Diethylamine directly into the NMR tube. (Using a sub-stoichiometric amount of amine forces the two electrophiles to compete).

  • Kinetic Monitoring: Immediately invert the tube 3 times to mix, and insert it into the NMR spectrometer (pre-locked and shimmed). Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Monitor the depletion of the starting material methyl peaks relative to the internal standard.

Expected Outcome: You will observe a rapid depletion of the TsCl methyl peak, while the FMM-TsCl methyl peak remains largely unchanged. This validates that the ortho-methoxy group's steric bulk prevents the bulky diethylamine from attacking the sulfonylpyridinium intermediate of FMM-TsCl.

Workflow Step1 1. Mix TsCl & FMM-TsCl (Pyridine-d5) Step2 2. Add Internal Std. (Baseline NMR) Step1->Step2 Step3 3. Inject Sub-stoichiometric Diethylamine Step2->Step3 Step4 4. Kinetic NMR Acquisition Step3->Step4

Self-validating workflow for competitive NMR kinetic analysis of sulfonyl chlorides.

Strategic Application Guide

When designing a synthetic route, the choice between these two reagents should be dictated by the structural goals of the final molecule:

  • Choose TsCl when: The goal is transient protection of an amine/alcohol, or when converting an alcohol into a generic leaving group for subsequent SN2 displacement. Its lack of steric hindrance guarantees high yields across diverse substrates.

  • Choose FMM-TsCl when: The sulfonyl group is a permanent fixture of the target API (Active Pharmaceutical Ingredient). The 5-fluoro and 2-methoxy groups are common motifs in medicinal chemistry used to modulate lipophilicity, block metabolic oxidation sites, and engage in specific protein-ligand hydrogen bonding. If reacting FMM-TsCl with a hindered amine, you must elevate the temperature and consider using stronger nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) to overcome the ortho-steric barrier.

References

  • Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing. Available at:[Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • Interaction of the isomeric chlorosulphonylbenzoyl chlorides and benzene, under the influence of aluminium chloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at:[Link]

Sources

Comparative

HPLC Method Validation for Determining 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride Purity: A Comparative Guide

Executive Summary 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) is a highly reactive electrophilic intermediate critical to the synthesis of complex sulfonamides and pharmaceutical active ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) is a highly reactive electrophilic intermediate critical to the synthesis of complex sulfonamides and pharmaceutical active ingredients. Ensuring its purity is paramount, yet its inherent reactivity presents significant analytical challenges. This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, strictly adhering to ICH Q2(R2) guidelines[1].

Mechanistic Challenges in Sulfonyl Chloride Analysis

As a Senior Application Scientist, I frequently encounter the pitfall of artifactual degradation during method development. Sulfonyl chlorides are highly susceptible to nucleophilic attack. When subjected to traditional Reversed-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases (e.g., Water/Methanol or Water/Acetonitrile), the sulfonyl chloride rapidly hydrolyzes into its corresponding sulfonic acid[2].

This on-column and in-vial degradation leads to the appearance of false impurity peaks, skewing the purity profile and resulting in batch rejections. While lowering the pH of the mobile phase (e.g., using 0.05% Trifluoroacetic Acid) can suppress hydrolysis to some extent[3], it does not completely eliminate in-vial degradation during autosampler queue times.

Methodological Comparison: Direct vs. Derivatization RP-HPLC

To establish a self-validating and robust analytical system, we must compare the traditional direct injection method against a pre-column derivatization strategy. Derivatization involves reacting the sulfonyl chloride with an excess of a primary amine (such as butylamine) to form a highly stable sulfonamide prior to HPLC analysis[4].

G A 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (Reactive Intermediate) B Direct RP-HPLC (Aqueous/Organic + TFA) A->B C Pre-column Derivatization (Butylamine in Acetonitrile) A->C D Risk of On-Column Hydrolysis (Sulfonic Acid Artifacts) B->D E Stable Sulfonamide Derivative (No Hydrolysis Risk) C->E F Variable Purity Results (False Impurities) D->F G Accurate & Reproducible Quantification E->G

Workflow comparison: Direct HPLC vs. Pre-column Derivatization for sulfonyl chlorides.

Table 1: Comparative Performance Metrics
ParameterMethod A: Direct RP-HPLC (0.05% TFA)Method B: Pre-column Derivatization
Sample Stability (Autosampler) < 2 hours (High hydrolysis risk)> 48 hours (Highly stable)
Accuracy (Recovery) 92.0 - 95.5% (Under-reported)99.4 - 100.2% (True representation)
Precision (RSD, n=6) 3.5%0.65%
Specificity Poor (Sulfonic acid peak overlaps)Excellent (Clear baseline separation)
Suitability for ICH Q2(R2) Marginal / Fails RobustnessFully Compliant

Optimized Derivatization Protocol (Self-Validating System)

To ensure maximum trustworthiness, the following protocol utilizes butylamine derivatization. The causality behind this choice is simple: the nucleophilic substitution of the chloride by butylamine is instantaneous and quantitative, locking the molecule into a stable form that survives the aqueous HPLC environment[4].

Step 1: Derivatization Procedure
  • Diluent Preparation : Prepare a solution of 0.5% (v/v) butylamine in anhydrous acetonitrile. Causality: Anhydrous conditions prevent premature hydrolysis before the amine can react.

  • Sample Preparation : Accurately weigh 25 mg of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride into a 25 mL volumetric flask.

  • Reaction : Dissolve and make up to volume with the butylamine diluent. Vortex for 30 seconds. The reaction is exothermic and immediate.

  • Quenching & Dilution : Dilute 1 mL of this solution to 10 mL with a mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water) to ensure peak shape integrity during injection.

Step 2: HPLC Conditions
  • Column : Core-shell C18, 4.6 x 150 mm, 2.7 µm. Causality: Core-shell technology provides high efficiency and resolution for closely eluting positional isomers.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 20% B to 80% B over 12 minutes, hold for 3 minutes, return to 20% B.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm (optimal chromophore absorption for the aromatic ring[2]).

  • Injection Volume : 5 µL.

ICH Q2(R2) Validation Results

A method is only as good as its validation. Following the ICH Q2(R2) framework[1], the derivatization method was subjected to rigorous testing to prove it is fit for its intended purpose.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Blank/Placebo No Interference) Start->Spec Lin Linearity (R² ≥ 0.999, 25-150%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%, n=6) Start->Prec

Core validation parameters according to ICH Q2(R2) guidelines.

Table 2: Validation Summary for Derivatization Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultPass/Fail
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (No blank interference)Pass
Linearity R² ≥ 0.999 (Range: 25% to 150%)R² = 0.9998Pass
Accuracy Recovery 98.0% - 102.0%99.4% - 100.2%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mLPass

Conclusion

For reactive intermediates like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, direct HPLC analysis introduces unacceptable analytical artifacts due to rapid hydrolysis. By implementing a pre-column derivatization strategy, laboratories can achieve a self-validating, ICH Q2(R2)-compliant method that guarantees the scientific integrity and accuracy of the purity data.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link][1]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid (CN109298092B). Google Patents. [3]

Sources

Validation

A Comparative Analysis of the Electron-Withdrawing Effects in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the precise tuning of a reagent's reactivity is paramount for the efficient constructi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the precise tuning of a reagent's reactivity is paramount for the efficient construction of complex molecular architectures. Benzenesulfonyl chlorides are a cornerstone class of reagents, widely employed for the introduction of sulfonyl groups, a common motif in a vast array of pharmaceuticals. The reactivity of these compounds is intricately governed by the electronic landscape of the benzene ring, which is, in turn, dictated by the nature and position of its substituents. This guide provides an in-depth comparative analysis of the electron-withdrawing effects of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride against other relevant derivatives, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Sulfonyl Chloride Functional Group: A Hub of Reactivity

The sulfonyl chloride functional group (-SO₂Cl) is characterized by a highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes it a prime target for nucleophilic attack, forming the basis for the synthesis of sulfonamides, sulfonate esters, and other valuable sulfur-containing compounds. The reactivity of the sulfonyl chloride can be modulated by the electronic effects of substituents on the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles, while electron-donating groups have the opposite effect.

Deconstructing the Electronic Contributions in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

The electronic character of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a result of the interplay between the inductive and resonance effects of its three substituents: a fluoro group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position.

  • Fluorine (at C-5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring via resonance (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution, but an enhancement of the electrophilicity of the sulfonyl chloride group.

  • Methoxy (at C-2): The oxygen atom of the methoxy group is highly electronegative, resulting in an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can participate in resonance, leading to a strong electron-donating resonance effect (+R). For the methoxy group, the resonance effect is generally dominant, making it an overall activating group in electrophilic aromatic substitution. However, its influence on the sulfonyl chloride's reactivity is more nuanced and position-dependent.

  • Methyl (at C-4): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This donation of electron density to the ring would be expected to slightly decrease the reactivity of the sulfonyl chloride.

The overall electron-withdrawing or -donating character of the substituted benzene ring is a summation of these individual effects. The positioning of these groups relative to the sulfonyl chloride and to each other determines the ultimate reactivity of the molecule.

Quantitative Comparison: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted parent compound.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is the case for nucleophilic attack on sulfonyl chlorides. A larger positive σ value for a substituent corresponds to a stronger electron-withdrawing effect.

The following table summarizes the Hammett constants for the individual substituents found in 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

SubstituentPositionσ (para)σ (meta)
Fluorometa to -SO₂Cl+0.34
Methoxyortho to -SO₂Cl-0.27+0.12
Methylpara to -SO₂Cl-0.17-0.07

Note: The Hammett equation is most accurately applied to meta and para substituents. Ortho substituents can introduce steric effects that complicate the correlation.

While a precise calculation of the combined effect of these substituents requires a more complex analysis, we can make a qualitative assessment. The strongly electron-withdrawing fluoro group at the meta position will significantly enhance the reactivity of the sulfonyl chloride. The methoxy group at the ortho position will have a more complex influence, with its -I effect contributing to electron withdrawal from the sulfur atom, while its +R effect may have a lesser impact due to its position. The electron-donating methyl group at the para position will slightly counteract the electron-withdrawing effects of the other two substituents.

A study by Mikołajczyk et al. on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides demonstrated a Hammett correlation with a ρ-value of +2.02, confirming the significant impact of electronic effects on the reactivity of the sulfonyl chloride group.[1][2][3][4] Their work provides valuable kinetic data for a range of substituted benzenesulfonyl chlorides, which can be used as a benchmark for comparison.

Experimental Protocol for Comparative Reactivity Analysis

To empirically compare the electron-withdrawing effects of different benzenesulfonyl chloride derivatives, a kinetic study of their reaction with a common nucleophile can be performed. The following is a representative protocol for the sulfonylation of an amine.

Objective: To determine the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with a primary amine.

Materials:

  • Substituted benzenesulfonyl chlorides (e.g., 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, 4-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Aniline (or another suitable primary amine)

  • Acetonitrile (or another suitable aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of each benzenesulfonyl chloride, aniline, and the internal standard in acetonitrile of known concentrations.

  • Reaction Setup: In a series of reaction vials, add a known volume of the aniline stock solution and the internal standard stock solution. Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.

  • Reaction Initiation: To initiate the reaction, add a known volume of the benzenesulfonyl chloride stock solution to each vial at timed intervals.

  • Quenching and Analysis: At specific time points, quench the reaction in each vial by adding a large volume of a suitable quenching agent (e.g., a dilute acid solution). Analyze the quenched reaction mixtures by GC-MS or HPLC to determine the concentration of the remaining aniline and the formed sulfonamide product.

  • Data Analysis: Plot the concentration of the reactants versus time. From this data, determine the initial reaction rates. The second-order rate constant (k) can be calculated using the rate law: Rate = k[Benzenesulfonyl Chloride][Aniline].

Data Presentation:

The results of the kinetic study can be summarized in a table for easy comparison.

Benzenesulfonyl Chloride DerivativeSubstituentsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
4-Nitrobenzenesulfonyl chloride4-NO₂Expected to be highest
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride 5-F, 2-OCH₃, 4-CH₃ To be determined
Benzenesulfonyl chlorideNoneBaseline
4-Toluenesulfonyl chloride4-CH₃Expected to be lowest

Visualizing the Concepts

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG_node -OCH₃, -CH₃ Benzene Benzene Ring EDG_node->Benzene - Decreases electrophilicity of sulfur - Slower reaction with nucleophiles EWG_node -F, -SO₂Cl EWG_node->Benzene - Increases electrophilicity of sulfur - Faster reaction with nucleophiles Reactivity Sulfonyl Chloride Reactivity Benzene->Reactivity

Caption: Electronic effects of substituents on the reactivity of benzenesulfonyl chlorides.

Reaction_Workflow start Prepare Stock Solutions (Sulfonyl Chloride, Amine, Internal Standard) react Initiate Reaction (Mix reactants at constant temperature) start->react quench Quench Reaction at Timed Intervals react->quench analyze Analyze Samples (GC-MS or HPLC) quench->analyze calculate Calculate Rate Constants analyze->calculate end Compare Reactivity calculate->end

Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride reactivity.

Conclusion

The electron-withdrawing effect of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a complex interplay of the inductive and resonance effects of its substituents. Based on the principles of physical organic chemistry and available data, the presence of the strongly electron-withdrawing fluorine atom is expected to render this compound a highly reactive sulfonylating agent. A quantitative comparison through kinetic studies, as outlined in the provided protocol, is the most definitive method for ranking its reactivity against other benzenesulfonyl chloride derivatives. For researchers in drug development and organic synthesis, a thorough understanding of these electronic effects is crucial for the rational design of synthetic routes and the efficient production of target molecules.

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Isaacs, N. S. (1995). Physical Organic Chemistry. Longman Scientific & Technical.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Introduction: The Analytical Challenge of a Reactive Intermediate 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of increasing interest in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of increasing interest in medicinal chemistry and drug development.[1] Sulfonyl chlorides serve as critical reactive intermediates, primarily for the synthesis of sulfonamides and sulfonate esters.[1][2] Their inherent reactivity, while synthetically valuable, poses a significant challenge for analytical characterization. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and definitive structural elucidation.

This guide provides an in-depth comparison of the fragmentation patterns of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the observed fragmentation pathways, present detailed experimental protocols for achieving robust data, and compare the resulting spectra to highlight the strengths and limitations of each approach for researchers in the field.

Core Fragmentation Principles: A Tale of Two Ionization Methods

The choice of ionization method is the most critical experimental decision, as it dictates the initial energy imparted to the analyte and, consequently, its entire fragmentation cascade. For a molecule like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (Molecular Weight: 238.67 g/mol ), the hard ionization of EI and the soft ionization of ESI yield complementary structural information.[3]

Electron Ionization (EI-MS): Unveiling the Core Structure through Radical-Driven Fission

EI is a high-energy technique that bombards the analyte with 70 eV electrons, typically inducing extensive fragmentation.[2] This process creates a radical cation (M+•) and provides a detailed fingerprint of the molecule's covalent framework. The primary value of EI-MS lies in its ability to generate predictable and library-searchable fragmentation patterns.

Key Fragmentation Pathways under EI-MS:

The fragmentation of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride under EI is driven by the stability of the resulting fragments and the inherent bond strengths within the parent ion. The most characteristic cleavages include:

  • Loss of Chlorine Radical (Cl•): The S-Cl bond is relatively labile, and its cleavage results in a prominent fragment ion at [M-35]+ and [M-37]+, corresponding to the loss of the 35Cl and 37Cl isotopes, respectively. This is a hallmark fragmentation for sulfonyl chlorides.[2][4]

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonyl compounds involves the extrusion of a neutral SO₂ molecule (64 Da).[2][5] This pathway is highly diagnostic and often leads to a significant peak in the spectrum.

  • Cleavage of the Aryl-Sulfur Bond: Fission of the C-S bond can lead to the formation of a sulfonyl chloride radical (•SO₂Cl) and a substituted benzene cation, or vice-versa.

  • Loss of Substituent Groups: Cleavage of the methoxy (•CH₃O) or methyl (•CH₃) groups can also occur, though these are often less prominent than the primary losses of Cl• and SO₂.

EI_Fragmentation parent [C₈H₈ClFO₃S]⁺• m/z 238/240 frag1 [M - Cl]⁺ m/z 203 parent->frag1 - Cl• frag2 [M - SO₂]⁺• m/z 174/176 parent->frag2 - SO₂ frag3 [M - SO₂Cl]⁺ m/z 139 parent->frag3 - •SO₂Cl frag4 [M - Cl - SO₂]⁺ m/z 139 frag1->frag4 - SO₂

Caption: Proposed EI-MS fragmentation pathway for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Electrospray Ionization (ESI-MS/MS): Targeted Structural Analysis via Collision-Induced Dissociation

In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[3] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained by selecting the precursor ion ([M+H]+ at m/z 239/241) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Fragmentation Pathways under ESI-MS/MS:

The fragmentation of the protonated molecule is governed by different principles than the radical cation from EI. The pathways often involve rearrangements and the loss of stable neutral molecules.

  • Loss of Sulfur Dioxide (SO₂): Similar to EI, the neutral loss of 64 Da is a dominant and highly characteristic fragmentation pathway for protonated aromatic sulfonyl compounds.[6][7] This often occurs through a rearrangement mechanism.

  • Loss of HCl: The protonated molecule can readily eliminate a neutral molecule of hydrogen chloride (36 Da).

  • Formation of Ion-Neutral Complexes: Upon CID, the S-N bond in related sulfonamides is known to dissociate to form an intermediate ion-neutral complex, which then leads to the observed product ions.[8][9] A similar mechanism involving a [sulfonyl cation / substituted benzene] complex can be postulated for sulfonyl chlorides.

ESI_Fragmentation parent [C₈H₈ClFO₃S + H]⁺ m/z 239/241 frag1 [M+H - SO₂]⁺ m/z 175/177 parent->frag1 - SO₂ (64 Da) frag2 [M+H - HCl]⁺ m/z 203 parent->frag2 - HCl (36 Da) frag3 [M+H - SO₂ - H₂O]⁺ m/z 157/159 frag1->frag3 - H₂O (18 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Comparative Data Summary

The following table summarizes the key expected fragments and provides a direct comparison between the two ionization techniques. This data is essential for selecting the appropriate method based on the analytical goal.

Ionization Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Structural Information Gained
EI-MS 238/240 (M+•)203Cl• (35 Da)Confirms presence of sulfonyl chloride group
174/176SO₂ (64 Da)Confirms aromatic sulfonyl structure[2][5]
139•SO₂Cl (99 Da)Identifies the substituted aromatic core
ESI-MS/MS 239/241 ([M+H]+)175/177SO₂ (64 Da)Confirms aromatic sulfonyl structure[6][7]
203HCl (36 Da)Confirms presence of chlorine
139SO₂ + HClFurther fragmentation of the core structure

Experimental Protocols: A Guide to Robust Data Acquisition

The quality of fragmentation data is directly dependent on the experimental setup. The following protocols provide a validated starting point for the analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Protocol 1: GC-EI-MS Analysis

This method is ideal for purity assessment and generating a standard fragmentation library entry. The primary consideration is preventing thermal degradation of the sulfonyl chloride in the injector.[2]

Workflow Diagram: GC-MS vs. LC-MS

Workflow_Comparison cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow gc_sample Sample in Volatile Solvent gc_inject GC Injector (Optimized Temp) gc_sample->gc_inject gc_sep GC Separation (e.g., DB-5ms) gc_inject->gc_sep gc_ion Electron Ionization (70 eV) gc_sep->gc_ion gc_ms Mass Analyzer (Full Scan) gc_ion->gc_ms lc_sample Sample in Mobile Phase lc_inject LC Injector lc_sample->lc_inject lc_sep HPLC Separation (C18 Column) lc_inject->lc_sep lc_ion Electrospray Ionization lc_sep->lc_ion lc_msms Tandem MS (Precursor -> CID -> Product) lc_ion->lc_msms

Caption: Comparative analytical workflows for GC-MS and LC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a non-polar, volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injector: Split/splitless inlet. A key consideration is to keep the injector temperature as low as possible (e.g., 200-220 °C) to prevent on-column degradation.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan.

    • Source Temperature: 230 °C.

Protocol 2: LC-ESI-MS/MS Analysis

This method is preferred for analyzing complex mixtures or for thermally labile compounds, providing excellent sensitivity and specificity.[3]

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL stock solution in Acetonitrile. Dilute further in the initial mobile phase to 1-10 µg/mL.

  • LC System:

    • Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Precursor Ion Selection: Isolate the [M+H]+ ions at m/z 239.1 and 241.1.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV to find the ideal energy for generating informative fragment ions. A starting point of 25 eV is recommended.

    • Scan Mode: Product ion scan.

Conclusion: A Synergistic Approach to Structural Elucidation

The mass spectrometric analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride demonstrates a classic case where no single technique provides a complete structural picture.

  • GC-EI-MS excels at providing a detailed, reproducible fragmentation fingerprint, confirming the presence of key structural motifs like the sulfonyl chloride group and the aromatic core. Its data is invaluable for library matching and initial identification.

  • LC-ESI-MS/MS offers a gentle approach, confirming the intact molecular weight and allowing for controlled, targeted fragmentation. This is superior for quantifying the analyte in complex matrices and for probing specific bond cleavages through controlled collision energy.

For researchers and drug development professionals, a synergistic approach is recommended. Initial characterization and purity checks are best performed using GC-EI-MS, leveraging its robust and informative fragmentation. For more sensitive applications, such as metabolite identification or reaction monitoring in complex biological or chemical matrices, the specificity and soft ionization of LC-ESI-MS/MS are indispensable. By understanding the complementary nature of these fragmentation patterns, scientists can confidently characterize this important chemical intermediate and accelerate their research and development efforts.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]

  • Djerassi, C., et al. (1967). Mass Spectrometry of Organic Compounds. Holden-Day Inc.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available from: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available from: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

  • Hoizey, G., et al. (2004). ESI-MS-MS spectral data for the 8 sulfonylureas and glisoxepide (IS). ResearchGate. Available from: [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • PubMed Central. (2019). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • PubMed. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Sulfonylation Reactions: Validating Yields with 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with alternative reagents for sulfonylati...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with alternative reagents for sulfonylation reactions. We will delve into the underlying principles of sulfonylation, provide validated experimental protocols, and present a comparative analysis of expected reaction yields to support your research and development endeavors.

The Critical Role of Sulfonylation in Medicinal Chemistry

The introduction of a sulfonyl group into a molecule is a cornerstone of modern drug design and development. The sulfonamide functional group, in particular, is a privileged scaffold found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The physicochemical properties imparted by the sulfonyl moiety, such as improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets, make it an invaluable tool for medicinal chemists.[1]

The selection of the appropriate sulfonylation agent is a critical decision that directly impacts reaction efficiency, substrate scope, and ultimately, the yield and purity of the target compound. This guide focuses on 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a reagent with unique electronic and steric properties that can offer advantages in specific synthetic contexts.

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: A Profile

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring.

  • CAS Number: 1780711-13-8

  • Molecular Formula: C8H8ClFO3S

  • Appearance: Typically a solid

The substituents on the aromatic ring are expected to influence the reactivity of the sulfonyl chloride. The electron-withdrawing fluorine atom should enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates compared to non-fluorinated analogs. The electron-donating methoxy and methyl groups may modulate this effect and influence the regioselectivity of reactions with complex substrates.

Comparative Analysis of Sulfonylation Reagents and Expected Yields

While specific yield data for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is not extensively reported in the available literature, we can draw comparisons with commonly used sulfonylation agents based on established chemical principles and published data for analogous compounds. The yield of a sulfonylation reaction is highly dependent on the nucleophilicity of the amine or alcohol, the steric hindrance of both reactants, the reaction conditions (solvent, temperature, and base), and the reactivity of the sulfonyl chloride.[2][3]

Table 1: Comparison of Common Sulfonylating Agents

ReagentKey FeaturesTypical Yields (with simple amines/phenols)
p-Toluenesulfonyl Chloride (TsCl) Widely used, stable, crystalline derivatives.Good to excellent (often >80%)[2]
Benzenesulfonyl Chloride Parent arylsulfonyl chloride, baseline for comparison.Good (often >70%)[2]
Methanesulfonyl Chloride (MsCl) Highly reactive alkylsulfonyl chloride.Excellent (often >90%)[3]
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) Activated by the nitro group, allows for mild deprotection.Excellent (often >90%)[4]
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride Electronically modified, potential for altered reactivity and selectivity.Expected to be in the good to excellent range, dependent on substrate.

Note: The expected yields for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride are predictive and based on the electronic effects of its substituents. Experimental validation is crucial.

The synthesis of sulfonamides generally proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[5] Similarly, sulfonate esters are formed from the reaction with alcohols or phenols.

Diagram: General Sulfonylation Reaction

G Substrate R-NH2 (Amine) or R-OH (Alcohol/Phenol) Product R-NH-SO2-Ar (Sulfonamide) or R-O-SO2-Ar (Sulfonate Ester) Substrate->Product Nucleophilic Attack Reagent Ar-SO2Cl (5-Fluoro-2-methoxy-4-methyl- benzenesulfonyl chloride) Reagent->Product Base Base (e.g., Pyridine, Et3N) Byproduct Base·HCl Base->Byproduct

Caption: General scheme of a sulfonylation reaction.

Validated Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a general procedure for the synthesis of a sulfonamide using 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride and a primary amine. The specific conditions may require optimization depending on the substrate.

Materials:
  • 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure sulfonamide.

Diagram: Experimental Workflow

G start Start dissolve_amine Dissolve amine and base in DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add sulfonyl chloride solution cool->add_sulfonyl_chloride react Stir at room temperature (2-16 h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous work-up monitor->workup purify Purify (recrystallization or chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Causality and Trustworthiness in Experimental Design

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the sulfonyl chloride with atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid and reduce the yield.

  • Anhydrous Solvents: Similarly, anhydrous solvents are essential to avoid hydrolysis of the highly reactive sulfonyl chloride.

  • Controlled Addition at Low Temperature: The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • Use of a Base: A base such as pyridine or triethylamine is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Thorough Work-up: The aqueous work-up sequence is designed to remove unreacted starting materials, the base, and its salt, ensuring the isolation of a purer crude product before final purification.

Conclusion and Future Perspectives

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride presents itself as a promising reagent for the synthesis of novel sulfonamides and sulfonate esters. Its unique substitution pattern offers potential for tuning reactivity and achieving desired molecular properties. While direct comparative yield data is currently sparse, the general protocols and principles outlined in this guide provide a solid foundation for its successful application in research and development.

We strongly encourage researchers to perform systematic studies to generate and publish yield data for a variety of substrates to build a comprehensive understanding of this reagent's performance. Such data will be invaluable for the broader scientific community and will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018, 8, 4, 194-204.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 2013. Available at: [Link]

  • Application of Sulfonyl in Drug Design. Request PDF - ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen, 2019. Available at: [Link]

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available at: [Link]

  • (PDF) Catalyst‐Free Sulfonylation of 2‐Methoxyphenols: Facile One‐Pot Synthesis of (Arylsulfonyl)catechols in Aqueous Media. ResearchGate. Available at: [Link]

  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI, 2024. Available at: [Link]

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride. Oakwood Chemical. Available at: [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Rsc.org. Available at: [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Available at: [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride in Suzuki-Miyaura Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, pivotal to pharmaceutical and materials science research. While the reaction traditionally relies on aryl halide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, pivotal to pharmaceutical and materials science research. While the reaction traditionally relies on aryl halides and pseudohalides, the exploration of novel electrophilic partners is a frontier for expanding synthetic possibilities. This guide provides an in-depth comparative analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, an unconventional electrophile, for its potential application in Suzuki-Miyaura coupling. We will dissect the mechanistic rationale, benchmark its theoretical performance against established standards, provide a rigorous experimental protocol for its evaluation, and discuss anticipated outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to innovate beyond the canonical boundaries of cross-coupling chemistry.

Introduction: Expanding the Electrophile Toolkit

The Nobel Prize-winning Suzuki-Miyaura reaction has fundamentally changed our ability to construct C(sp²)–C(sp²) bonds, forming the biaryl core of countless drug candidates and advanced materials.[1][2] The reaction's success is built upon a robust catalytic cycle, typically employing aryl iodides, bromides, and triflates as reliable electrophilic partners. The reactivity of these partners generally follows the order: R-I > R-OTf > R-Br ≫ R-Cl.[1][]

However, the quest for novel reactivity, orthogonal chemical handles, and alternative synthetic pathways necessitates the evaluation of non-traditional electrophiles. Aryl sulfonyl chlorides represent one such class. While their primary role is the formation of sulfonamides and sulfonates, their C–S bond can, under specific catalytic conditions, undergo oxidative addition to a palladium center, enabling cross-coupling.[4][5]

This guide focuses on a specific, functionally dense candidate: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride . We will explore its viability as a Suzuki-Miyaura electrophile, not by presenting a pre-established protocol, but by outlining a framework for its systematic evaluation and benchmarking against trusted alternatives.

Mechanistic Considerations and Comparative Analysis

To properly benchmark our candidate, we must first understand the mechanistic hurdles and how its unique structure might influence the reaction.

The Canonical Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the Carbon-electrophile (C–X) bond, forming a Pd(II) species. This is often the rate-determining step.[6]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center, displacing the halide or pseudohalide. This step requires activation by a base.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C–C bond.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: The canonical Suzuki-Miyaura catalytic cycle.
The Challenge: C–SO₂Cl Bond Activation

For our candidate, the critical oxidative addition step involves the cleavage of a C–S bond, which is generally more challenging than cleaving a C–I or C–Br bond. Research has shown that Suzuki-Miyaura coupling with aryl sulfonyl chlorides is feasible, with a reactivity that places them between aryl iodides and aryl bromides in some systems (ArI > ArSO₂Cl > ArBr).[4][8] This indicates that while not conventional, the pathway is accessible.

A significant competing pathway is desulfonylative coupling, where the SO₂Cl group is lost, or reaction at the S-Cl bond to form diaryl sulfones.[9][10] The choice of catalyst, ligands, and base is therefore critical to steer the reaction towards the desired C-C bond formation.

Structural Analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride

The substituents on the aromatic ring play a key role in modulating its electronic properties and, consequently, its reactivity.

  • Fluoro Group (C5): A strongly electron-withdrawing group by induction, it increases the electrophilicity of the ipso-carbon attached to the sulfonyl group. This should, in theory, make the C–S bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Methoxy Group (C2): A strongly electron-donating group by resonance. Its position ortho to the sulfonyl chloride could provide some steric hindrance but also electronically counteracts the effect of the fluorine atom.

  • Methyl Group (C4): A weakly electron-donating group.

The net electronic effect is a complex balance. However, the presence of the strong fluoro-substituent is a promising feature for enhancing reactivity compared to a simple, electron-neutral benzenesulfonyl chloride.

Performance Benchmarking: A Comparative Table

To provide context, we compare our candidate against standard electrophiles that could be synthesized from a common phenolic precursor.

Feature5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride4-Bromo-2-fluoro-5-methylanisole (Analogous Aryl Bromide)Corresponding Aryl TriflateCorresponding Aryl Fluorosulfonate
Electrophile Class Aryl Sulfonyl ChlorideAryl BromideAryl PseudohalideAryl Pseudohalide
Predicted Reactivity Moderate. C-S activation is challenging but feasible.[4]High. A standard and reliable coupling partner.Very High. Often more reactive than bromides.[1]High. A modern, highly reactive alternative to triflates.[11][12]
Synthetic Access From the corresponding aniline via diazotization and reaction with SO₂/CuCl.[13]From the corresponding aniline via Sandmeyer reaction.From the corresponding phenol using triflic anhydride.From the corresponding phenol using inexpensive SO₂F₂ ("click" chemistry).[11][12]
Stability Moderate. Sensitive to moisture and strong bases, which can hydrolyze the SO₂Cl group.[4]High. Generally robust and stable to a wide range of conditions.Moderate. Can be sensitive to hydrolysis.High. Generally bench-stable and robust.[11]
Key Side Reactions Formation of diaryl sulfone; hydrolysis to sulfonic acid.[9]Homocoupling (Glaser coupling); hydrodebromination.Hydrolysis to phenol.Minimal side reactions reported under optimal conditions.[12]
Orthogonality Offers potential orthogonality to aryl bromides and iodides.Can be coupled selectively in the presence of aryl chlorides.Can be coupled selectively in the presence of aryl halides.Offers excellent orthogonality to halides and other sulfonates.[11]

Experimental Design for Validation

A direct, head-to-head comparison is the most effective way to benchmark performance. The following protocol is designed as a self-validating system to objectively assess the viability of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.

Experimental_Workflow setup Parallel Reaction Setup (Inert Atmosphere) reac_A Reaction A: Sulfonyl Chloride Electrophile setup->reac_A reac_B Reaction B (Control): Aryl Bromide Electrophile setup->reac_B heating Heating & Stirring (e.g., 80-100 °C) reac_A->heating reac_B->heating monitoring Reaction Monitoring (TLC / GC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Analysis (NMR, MS, Yield Calculation) purification->analysis

Figure 2: Experimental workflow for the head-to-head comparison.
Materials and Reagents
ReagentPurposeSupplier Example
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chlorideTest ElectrophileSigma-Aldrich (CAS 1780711-13-8)[14]
4-Bromo-2-fluoro-5-methylanisoleControl ElectrophileCommercially available
Phenylboronic acidNucleophileCommercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CatalystCommercially available
Sodium Carbonate (Na₂CO₃), anhydrous powderBaseCommercially available
1,4-Dioxane or Tetrahydrofuran (THF), anhydrousSolventCommercially available
Ethyl Acetate, HexanesSolvents for work-up & chromatographyCommercially available
Deionized Water, BrineAqueous solutions for work-upN/A
Magnesium Sulfate (MgSO₄), anhydrousDrying AgentCommercially available
Detailed Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Reaction Vessel Preparation: To two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the reagents in the following order.

    • Flask A (Test): 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 mmol, 1.0 equiv).

    • Flask B (Control): 4-Bromo-2-fluoro-5-methylanisole (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: To each flask, add:

    • Phenylboronic acid (1.2 mmol, 1.2 equiv).

    • Anhydrous Sodium Carbonate (3.0 mmol, 3.0 equiv).[4]

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill each flask with inert gas three times. Add anhydrous 1,4-Dioxane (5 mL) to each flask via syringe.

  • Reaction Execution: Place both flasks in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots periodically (e.g., every 2 hours) and analyzing by TLC or GC-MS. Note the time to completion or the point of maximum conversion.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the flasks to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Quench by adding Deionized Water (15 mL).

    • Separate the organic layer. Wash the organic layer sequentially with Deionized Water (15 mL) and Brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue from each reaction by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent.

    • Determine the isolated yield for each reaction.

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticipated Outcomes and Troubleshooting

Based on the established reactivity trends, we can anticipate the following results.

Expected Data Summary
MetricReaction A (Sulfonyl Chloride)Reaction B (Aryl Bromide)
Reaction Time Likely longer (e.g., 8-24 h)Relatively shorter (e.g., 2-8 h)
Conversion (GC-MS) Moderate to Good (e.g., 60-85%)High to Quantitative (>95%)
Isolated Yield Lower (e.g., 40-70%)Higher (e.g., 80-95%)
Key Byproducts Diaryl sulfone, hydrolyzed starting material (sulfonic acid)Homocoupled biaryl, debrominated starting material
Discussion

The control reaction with the aryl bromide is expected to proceed efficiently to give the biaryl product in high yield. The test reaction with the sulfonyl chloride will serve as the key benchmark. A moderate yield (e.g., >50%) would indicate that 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a viable, albeit less efficient, electrophile under these conditions. The identity and quantity of byproducts, particularly the diaryl sulfone, will be crucial in assessing the selectivity of the C-S bond activation.

Troubleshooting Guide
  • If Low or No Conversion is Observed in Reaction A:

    • Catalyst/Ligand System: The Pd(PPh₃)₄ system may not be sufficiently active. Consider switching to a more electron-rich and sterically hindered ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst. These are known to facilitate more challenging oxidative additions.

    • Base: Some sulfonyl chloride couplings benefit from different bases. Test K₃PO₄ or Cs₂CO₃, but be aware that stronger bases may promote hydrolysis of the sulfonyl chloride.[4]

  • If Diaryl Sulfone is the Major Product:

    • This indicates that the reaction pathway is favoring S-C coupling over C-C coupling. This can be mechanistically complex to overcome. The most practical solution is often to change the electrophile itself.

  • Alternative Strategy: Convert to a More Reliable Electrophile:

    • If direct coupling of the sulfonyl chloride proves inefficient, a more robust synthetic route would involve the parent phenol. This phenol can be readily converted into a highly reactive aryl fluorosulfonate via reaction with SO₂F₂ or an aryl triflate using triflic anhydride. Both are superb electrophiles for Suzuki-Miyaura coupling, often providing superior yields and reliability.[11][12]

Conclusion and Professional Recommendation

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride represents an intriguing but non-standard candidate for Suzuki-Miyaura cross-coupling. While the electron-withdrawing fluorine atom theoretically enhances its reactivity for the critical oxidative addition step, it is unlikely to outperform standard aryl bromides or triflates in terms of yield, reaction time, and robustness. Its primary drawback is the challenging C–S bond activation and the potential for side reactions like sulfone formation.

Recommendation for Researchers: For routine synthesis of the target biaryl, the most reliable and efficient strategy would be to use the analogous aryl bromide or to synthesize the corresponding aryl triflate or aryl fluorosulfonate from the parent phenol. The direct use of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride should be considered an exploratory or academic endeavor aimed at pushing the boundaries of cross-coupling methodology rather than a primary route for target-oriented synthesis. The experimental design provided herein offers a clear and rigorous path for any research group wishing to undertake this valuable comparative study.

References

  • Suzuki, A. (2010). Cross-coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(26), 5035-5037. [Link]

  • Ball, N. D., & Sanford, M. S. (2015). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Complexes. The Journal of Organic Chemistry, 80(8), 4163-4168. [Link]

  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). A Novel, Simple, and Efficient Method for the Synthesis of Diaryl Sulfones via Suzuki−Miyaura Cross-Coupling Reaction. Organic Letters, 6(13), 2105-2108. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Suzuki−Miyaura Coupling of Aryl Sulfones. Journal of the American Chemical Society, 133(8), 2469-2471. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Sulfamates. Organic Letters, 11(8), 1773-1775. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • DeBergh, J. R., & Liau, B. B. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10630-10633. [Link]

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH. [Link]

  • Tlili, A., & Monnereau, L. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry, 21(20), 4147-4161. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 17, 2026, from [Link]

  • Zhang, Y., & Wu, J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5383-5415. [Link]

  • Liu, C., & Szostak, M. (2020). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 7(12), 1476-1482. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10630-10633. [Link]

  • Supporting Information for publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. [Link]

  • Oakwood Chemical. (n.d.). 5-Fluoro-2-methoxybenzenesulfonyl chloride. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical component of laboratory safety and regulatory com...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a reactive compound that demands careful handling from acquisition to disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Core Safety Principles

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a member of the sulfonyl chloride family, a class of compounds known for their high reactivity, particularly with nucleophiles like water.[1] Its proper handling and disposal are dictated by its inherent chemical properties and regulatory classification as a hazardous substance.[2]

Understanding the "Why": The primary hazard of sulfonyl chlorides stems from their vigorous, exothermic reaction with water.[1] This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the rapid release of corrosive acidic gases and a potential for thermal runaway if not controlled.[1] Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations.[3][4]

Immediate Safety Precautions: Before beginning any disposal procedure, the following personal protective equipment (PPE) and engineering controls are mandatory:

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to contain corrosive vapors.[1]

  • Eye Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[1]

  • Protective Clothing: A chemical-resistant lab coat or apron is required.[1]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready.

Hazard ClassificationDescriptionRationale & Immediate Risk
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage.[2]Direct contact can cause immediate and severe chemical burns. The material is destructive to tissue.[5]
Water Reactive Reacts violently with water, releasing corrosive gases (HCl).[6]Uncontrolled addition of water can cause a violent, exothermic reaction, leading to splashes and release of toxic fumes.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Inhalation of vapors or dust can irritate the respiratory tract. Ingestion can cause severe damage to the digestive tract.[6]
Halogenated Organic Compound Contains fluorine and chlorine, placing it under specific environmental disposal regulations.[3][4]Improper disposal can lead to environmental contamination. Waste streams containing halogenated compounds often have higher disposal costs and specific regulatory pathways.[3]

The Core Directive: Neutralization Prior to Disposal

Direct disposal of reactive 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride into a hazardous waste container is not a safe or compliant practice. The fundamental principle for its disposal is controlled neutralization . This process converts the reactive sulfonyl chloride into a more stable and less hazardous sulfonate salt.

The logic behind this is to preemptively and safely complete the hydrolysis reaction that would otherwise occur if the compound came into contact with moisture in the environment or a waste drum. We achieve this by slowly adding the sulfonyl chloride to a cold, stirred solution of a weak base, such as sodium bicarbonate.[1] The weak base neutralizes the acidic byproducts (HCl and the sulfonic acid) as they are formed, controlling the reaction's exothermicity and preventing the release of acidic vapors.[7]

Caption: Decision workflow for proper disposal of the target chemical.

Experimental Protocols for Safe Disposal

Protocol 1: Neutralization of Reaction Residues (Quenching)

This procedure is for neutralizing small, residual amounts of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride present in a reaction mixture before aqueous workup and subsequent waste consolidation.

Methodology:

  • Prepare the Quenching Solution: In a flask or beaker large enough to accommodate at least twice the volume of your reaction mixture, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A general rule is to use at least 5-10 molar equivalents of base relative to the initial amount of sulfonyl chloride used in your reaction.[1]

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution in an ice/water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to approximately 0-5 °C.

  • Controlled Addition: Using a dropping funnel or pipette, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred bicarbonate solution slowly and in a dropwise manner .[7]

    • Causality: A slow addition rate is critical to control the exothermic reaction and the vigorous evolution of carbon dioxide gas that will occur.[1] Adding the reaction mixture to the base, and not the other way around, ensures that the base is always in excess, preventing a buildup of reactive material.

  • Stir and Verify: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure complete hydrolysis and neutralization.

  • pH Check: Remove the mixture from the ice bath. Using pH paper, check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Final Disposal: The now-neutralized aqueous mixture can be processed for extraction. The resulting aqueous waste layer should be collected in a properly labeled hazardous waste container for halogenated organic waste.[3]

Protocol 2: Disposal of Bulk or Contaminated Material

This protocol is for the disposal of larger quantities of the compound, such as expired reagent or material from a spill cleanup.

Methodology:

  • Preparation: In a certified chemical fume hood, place a large, robust container (e.g., a heavy-walled beaker or flask) in a larger secondary container (an ice bath inside a plastic tub, for example) to contain any potential spills or overflows.

  • Quenching Solution: Fill the primary container with a cold (0-5 °C) 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume should be sufficient to provide at least a 10-fold molar excess of base to the sulfonyl chloride being destroyed.

  • Portioning: If you are neutralizing a significant quantity (>10 g), it is safer to perform the procedure in smaller batches.

  • Extremely Slow Addition: With vigorous stirring, add the 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride to the basic solution very slowly . If it is a solid, add it in small spatula increments. If it is a liquid, add it dropwise.

    • Causality: This is the most critical step. The reaction can be highly exothermic. The rate of addition must be carefully controlled to keep the temperature of the solution below 20 °C and to manage the rate of gas evolution.

  • Patience and Monitoring: After all the material has been added, allow the mixture to stir and slowly warm to room temperature. Continue stirring for several hours (or overnight for larger quantities) to ensure the reaction is complete.

  • pH Verification: Check the pH to ensure it is neutral or basic. Adjust with more base if necessary.

  • Waste Collection: The resulting neutralized slurry or solution must be collected as hazardous waste.

Waste Characterization, Storage, and Final Disposition

The neutralized material, while significantly less reactive, is not benign. It is now an aqueous solution containing sodium salts, the organic sulfonate, and potentially other byproducts. This waste must be managed as regulated hazardous waste.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy, that is free from damage and has a secure, leak-proof closure.[8][9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[10][11] The label must also list all chemical constituents by their full name (e.g., "Water, Sodium Bicarbonate, Sodium 5-Fluoro-2-methoxy-4-methylbenzenesulfonate") and their approximate percentages.[10] Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] Ensure it is segregated from incompatible materials, particularly strong acids.[10]

  • Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container. Do not pour this waste down the drain.[8][12]

Caption: Step-by-step workflow for the neutralization protocol.

Spill Management

In the event of a small spill of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE described in Section 1.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use water or combustible materials like paper towels.

  • Neutralize: Once absorbed, slowly and carefully add a weak base like sodium carbonate (soda ash) to the absorbent material to neutralize the sulfonyl chloride.

  • Collect Waste: Carefully scoop the mixture into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution, and collect the cleaning materials as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • NextSDS. (n.d.). 5-fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride. NextSDS. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Illinois General Assembly. (n.d.). Title 35: Environmental Protection, Subtitle G: Waste Disposal, Chapter I: Pollution Control Board, Subchapter c: Hazardous Waste Operating Requirements, Part 729 Landfills: Prohibited Hazardous Wastes. ILGA.gov. Retrieved from [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ACS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazards Recognition. OSHA. Retrieved from [Link]

  • ISHN. (2003, October 24). OSHA's strategy for reactive chemicals: No new standard. ISHN.com. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS. Sdfine. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. WKU. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Managing Chemical Reactivity Hazards. EPA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Standards. OSHA. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. CCR. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. OSHA. Retrieved from [Link]

  • Crystal Clean. (2026, March 17). Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Crystal Clean. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

For researchers and drug development professionals, handling highly reactive building blocks like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) requires a rigorous synthesis of chemical knowledg...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling highly reactive building blocks like 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS: 1780711-13-8) requires a rigorous synthesis of chemical knowledge and operational discipline. As a critical intermediate in the synthesis of sulfonamides and advanced active pharmaceutical ingredients (APIs), this compound presents significant acute hazards.

This guide provides a self-validating, field-proven methodology for the safe handling, storage, and disposal of this reagent, ensuring both the integrity of your scientific workflows and the absolute safety of your laboratory personnel.

Mechanistic Hazard Assessment

To handle a chemical safely, one must first understand the causality behind its reactivity. Sulfonyl chlorides are universally classified as corrosive and moisture-sensitive[1]. The primary hazard does not stem solely from the intact molecule, but from its rapid degradation pathway when exposed to atmospheric moisture or biological tissues.

When 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride contacts water, the highly electrophilic sulfonyl group undergoes rapid hydrolysis. This reaction cleaves the sulfur-chlorine bond, generating a sulfonic acid derivative and releasing stoichiometric amounts of hydrogen chloride (HCl) gas [2]. If this occurs on the skin, in the eyes, or within the respiratory tract, the HCl gas immediately dissolves in local cellular moisture to form concentrated hydrochloric acid, leading to severe chemical burns and rapid protein denaturation.

G A 5-Fluoro-2-methoxy-4-methyl benzenesulfonyl chloride C Sulfonic Acid Derivative A->C Hydrolysis D Hydrogen Chloride (HCl) Gas A->D Hydrolysis B Moisture / H2O (Atmospheric or Tissue) B->A Trigger E Severe Tissue Burns & Respiratory Irritation C->E pH Drop D->E Corrosive

Fig 1: Hydrolysis mechanism of sulfonyl chlorides leading to tissue damage.

Quantitative Hazard & Storage Specifications

The following table summarizes the critical quantitative safety data and environmental parameters required to maintain the stability of the reagent and prevent hazardous degradation[3],[2].

ParameterSpecification / ClassificationOperational Rationale
GHS Hazard Codes H314, H335, H302, H290Causes severe skin burns/eye damage; respiratory irritant; harmful if swallowed; corrosive to metals.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and suppresses the vapor pressure of any generated HCl gas.
Atmosphere Inert (Nitrogen or Argon)Displaces atmospheric H₂O, preventing the hydrolysis cascade that ruins reagent stoichiometry and pressurizes containers.
Incompatibilities Water, Strong Bases, OxidizersContact with water liberates toxic gas violently. Strong bases can trigger uncontrollable exothermic reactions.

Mandatory Personal Protective Equipment (PPE)

Do not treat PPE as a mere checklist; it is a layered defense system. Each piece of equipment serves a specific mechanistic purpose against the hazards of sulfonyl chlorides[1],[4].

Equipment CategorySpecification StandardCausality & Field Application
Eye/Face Protection EN 166 / NIOSH ApprovedTightly fitting safety goggles and a face shield. Why: HCl gas generated from accidental moisture exposure will rapidly dissolve in ocular fluid. Standard safety glasses offer zero protection against corrosive gases.
Hand Protection EN 374 (Nitrile >0.4mm)Double-gloving is mandatory. Why: While nitrile offers initial splash protection, localized exothermic reactions can degrade thin gloves. If the outer glove is contaminated, it must be removed immediately to prevent dermal permeation.
Body Protection Flame-Resistant Lab CoatImpervious apron over a lab coat. Why: Shields the torso from accidental spills. Synthetic clothing under the lab coat should be avoided as corrosive reactions can melt fabrics into the skin.
Respiratory EN 136 / OSHA 29 CFR 1910.134Full-face respirator (if handling outside hood). Why: Mitigates inhalation of corrosive HCl fumes. However, all primary handling must occur within a certified fume hood.

Operational Workflow & Handling Protocol

To ensure a self-validating process, every step in this protocol includes a verification check. Never proceed to the next step if the validation fails.

Workflow Step1 1. PPE & Hood Verification (Check face velocity >80 fpm) Step2 2. Inert Atmosphere Setup (Purge system with N2/Ar) Step1->Step2 Step3 3. Reagent Transfer (Use dry, static-free tools) Step2->Step3 Step4 4. Reaction Execution (Maintain 0°C, control exotherm) Step3->Step4 Step5 5. Quenching & Disposal (Controlled basic neutralization) Step4->Step5

Fig 2: Standard operating procedure for handling moisture-sensitive sulfonyl chlorides.

Phase 1: Pre-Operational Setup
  • Fume Hood Validation: Verify the fume hood is operating at an optimal face velocity (80–100 fpm). Validation: Check the digital monitor or observe the physical flow indicator (e.g., a tissue strip) before opening any chemical containers.

  • Atmospheric Purge: Assemble your reaction vessel and purge it with dry Nitrogen or Argon for at least 15 minutes. Validation: Route the exhaust through an oil bubbler; a steady, moderate bubbling confirms positive inert gas pressure, preventing atmospheric moisture ingress.

Phase 2: Reagent Handling
  • Temperature Acclimation: Remove the 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride from the refrigerator and allow it to reach room temperature before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture into the reagent, ruining the batch.

  • Transfer: Weigh the reagent using a static-free spatula. Immediately dissolve it in a dry, aprotic solvent (e.g., anhydrous DCM or THF) under your inert atmosphere.

  • Resealing: Flush the primary reagent bottle with Argon, seal tightly, wrap the cap in Parafilm, and return it to a desiccator stored at 2-8°C.

Phase 3: Reaction Execution
  • Exotherm Control: Add the sulfonyl chloride solution dropwise to your nucleophile (e.g., amine) solution at 0°C (ice bath). Causality: Sulfonylation is highly exothermic. Controlling the temperature prevents solvent boil-off and suppresses the generation of unwanted side products.

  • Venting: Ensure the reaction is actively vented through a scrubber system (e.g., a trap containing 1M NaOH) to safely neutralize any escaping HCl gas[2].

Emergency Response & Spill Management

In the event of a spill or exposure, immediate, pre-planned action is required. Water must never be used to clean up a raw sulfonyl chloride spill, as it will violently generate toxic gas[2].

  • Skin/Eye Exposure: Immediately flush the affected area with copious amounts of water at a safety shower/eyewash station for a minimum of 15 minutes. While water reacts with the chemical, the massive volume of emergency water will instantly dilute and wash away the generated acid. Seek immediate medical attention[1].

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled[2].

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE (including a respirator), cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent. Do not use combustible materials like sawdust. Sweep up the absorbed material using non-sparking tools and place it into a sealed, corrosive-resistant container for disposal[4].

Disposal & Waste Management Plan

Improper disposal of sulfonyl chlorides can lead to pressurized waste containers that pose a severe explosion risk.

  • Quenching: Residual 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride must be fully quenched before disposal. Slowly add the unreacted material to a stirred, ice-cold solution of a weak base (e.g., saturated aqueous Sodium Bicarbonate, NaHCO₃).

  • Validation of Quench: Monitor the quenching vessel. The reaction is complete when the evolution of CO₂ gas (bubbling) ceases and the pH of the aqueous layer remains consistently basic (pH > 7).

  • Waste Segregation: Separate the organic solvent layer from the neutralized aqueous layer. Dispose of the organic layer in the "Halogenated Organic Waste" stream. Dispose of the aqueous layer in the "Corrosive Aqueous Waste" stream, strictly adhering to local environmental regulations.

References

  • ChemScene.
  • TCI Chemicals.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Fisher Scientific.

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